molecular formula C7H8BrNO2S B13065431 2-bromo-N-methoxy-N-methylthiophene-3-carboxamide

2-bromo-N-methoxy-N-methylthiophene-3-carboxamide

Cat. No.: B13065431
M. Wt: 250.12 g/mol
InChI Key: FSBWOMNHXTVSJJ-UHFFFAOYSA-N
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Description

2-Bromo-N-methoxy-N-methylthiophene-3-carboxamide (CAS 1464940-44-0) is a high-value specialty chemical with the molecular formula C7H8BrNO2S and a molecular weight of 250.12 g/mol . This compound belongs to the Weinreb amide class, a family of reagents renowned for their exceptional utility as versatile synthetic intermediates in organic synthesis. The structure incorporates a reactive bromine atom on the thiophene ring, making it a prime candidate for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings . Its primary research value lies in its application as a key building block for the construction of more complex, functionalized thiophene-containing molecules . Thiophene derivatives are of significant interest in medicinal chemistry, featuring in a wide spectrum of therapeutics with antitumor, antibacterial, anti-inflammatory, and antiviral properties . Furthermore, such compounds are widely investigated in materials science for use in organic semiconductors, photovoltaic materials, dyes, and chemosensors . The bromine substituent allows for precise C-C bond formation at a specific position on the thiophene ring, which is a critical step in tailoring the properties of the final target molecule . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H8BrNO2S

Molecular Weight

250.12 g/mol

IUPAC Name

2-bromo-N-methoxy-N-methylthiophene-3-carboxamide

InChI

InChI=1S/C7H8BrNO2S/c1-9(11-2)7(10)5-3-4-12-6(5)8/h3-4H,1-2H3

InChI Key

FSBWOMNHXTVSJJ-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1=C(SC=C1)Br)OC

Origin of Product

United States

Foundational & Exploratory

The Strategic Utility of 2-bromo-N-methoxy-N-methylthiophene-3-carboxamide in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to researchers, scientists, and drug development professionals.

Introduction: The Convergence of Thiophene and Weinreb Amide Chemistry

The thiophene ring is a privileged scaffold in medicinal chemistry, renowned for its presence in a multitude of approved drugs and clinical candidates.[5][6] Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone for the design of kinase inhibitors, antiplatelet agents, and anticancer therapeutics.[5][6] The introduction of a bromine atom onto the thiophene ring provides a versatile handle for further chemical elaboration through cross-coupling reactions, enabling the construction of complex molecular architectures.

The N-methoxy-N-methylamide, commonly known as the Weinreb-Nahm amide, represents a highly valuable functional group in organic synthesis.[7] Its primary advantage lies in its ability to react with organometallic reagents, such as Grignard or organolithium reagents, to furnish ketones without the common side reaction of over-addition to form tertiary alcohols.[7] This controlled reactivity stems from the formation of a stable, chelated tetrahedral intermediate.[7]

The combination of these two functionalities in 2-bromo-N-methoxy-N-methylthiophene-3-carboxamide creates a powerful building block for drug discovery programs. The Weinreb amide at the 3-position allows for the introduction of a diverse range of carbonyl-containing moieties, while the bromine at the 2-position serves as a key site for diversification through established cross-coupling methodologies.

Synthesis and Physicochemical Properties

The synthesis of 2-bromo-N-methoxy-N-methylthiophene-3-carboxamide would logically proceed from 2-bromothiophene-3-carboxylic acid. The carboxylic acid can be activated and subsequently reacted with N,O-dimethylhydroxylamine hydrochloride.

Proposed Synthetic Protocol

A reliable method for the synthesis would involve the conversion of the parent carboxylic acid to an acid chloride, followed by reaction with N,O-dimethylhydroxylamine.

Step 1: Preparation of 2-bromothiophene-3-carbonyl chloride

2-bromothiophene-3-carboxylic acid is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent like dichloromethane (DCM) or toluene, often with a catalytic amount of dimethylformamide (DMF) if oxalyl chloride is used. The reaction is typically performed at room temperature or with gentle heating.

Step 2: Formation of the Weinreb Amide

The resulting 2-bromothiophene-3-carbonyl chloride is then added to a solution of N,O-dimethylhydroxylamine hydrochloride and a base, such as triethylamine (Et₃N) or pyridine, in a suitable solvent like DCM. The base neutralizes the HCl generated during the reaction. The reaction is usually carried out at 0 °C and then allowed to warm to room temperature.

Experimental Workflow: Synthesis of 2-bromo-N-methoxy-N-methylthiophene-3-carboxamide

Synthesis_Workflow cluster_step1 Step 1 cluster_step2 Step 2 Start 2-bromothiophene-3-carboxylic acid Reagent1 SOCl₂ or (COCl)₂ (cat. DMF) Intermediate 2-bromothiophene-3-carbonyl chloride Solvent1 DCM or Toluene Reagent1->Intermediate Acyl Chloride Formation Reagent2 N,O-dimethylhydroxylamine HCl Triethylamine Product 2-bromo-N-methoxy-N-methyl- thiophene-3-carboxamide Solvent2 DCM Reagent2->Product Amide Coupling

Caption: Proposed two-step synthesis of the target Weinreb amide.

Physicochemical Properties (Predicted)

While experimental data for this specific isomer is unavailable, we can predict its properties based on its structure and data from similar compounds.

PropertyPredicted ValueRationale
Molecular Formula C₇H₈BrNO₂SBased on the chemical structure.
Molecular Weight ~250.11 g/mol Calculated from the atomic weights of the constituent elements.
Appearance Off-white to yellow solid or oilSimilar to other brominated thiophene derivatives and Weinreb amides.[8]
Solubility Soluble in common organic solvents (DCM, THF, EtOAc)Expected for a moderately polar organic molecule.
Stability Stable under standard laboratory conditions; sensitive to strong acids, bases, and reducing agents.The Weinreb amide is generally stable but can be cleaved under harsh conditions.

Applications in Drug Discovery and Development

The true value of 2-bromo-N-methoxy-N-methylthiophene-3-carboxamide lies in its capacity as a versatile intermediate for the synthesis of compound libraries targeting various disease areas.

Synthesis of Ketone Derivatives

The primary application of the Weinreb amide moiety is the synthesis of ketones.[7] By treating the title compound with a wide array of Grignard reagents (R-MgX) or organolithium reagents (R-Li), a diverse set of 2-bromo-3-acylthiophenes can be prepared. This allows for the systematic exploration of the structure-activity relationship (SAR) by varying the 'R' group. These resulting ketones can be key intermediates or final drug candidates themselves.

Elaboration via Cross-Coupling Reactions

The bromine atom at the 2-position of the thiophene ring is strategically placed for participation in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. This enables the introduction of aryl, heteroaryl, alkyl, or alkynyl substituents, further expanding the chemical space accessible from this building block.

Thiophene Carboxamides in Oncology

Thiophene carboxamide scaffolds have emerged as promising anticancer agents.[5][9] Derivatives have been shown to induce apoptosis and exhibit selective cytotoxicity against cancer cell lines.[5][9] The ability to readily diversify the structure of 2-bromo-N-methoxy-N-methylthiophene-3-carboxamide at both the 2- and 3-positions makes it an attractive starting point for the development of novel thiophene-based oncology drugs.

Kinase Inhibitors

The thiophene core is a common feature in many kinase inhibitors.[6] The planarity and electronic nature of the thiophene ring allow for effective interactions within the ATP-binding pocket of various kinases. By utilizing the synthetic handles on the title compound, medicinal chemists can design and synthesize focused libraries of compounds to target specific kinases implicated in diseases such as cancer and inflammatory disorders.

Conclusion

2-bromo-N-methoxy-N-methylthiophene-3-carboxamide stands as a highly valuable, albeit specialized, building block for chemical synthesis and drug discovery. Its design ingeniously combines the synthetic flexibility of a brominated thiophene with the controlled reactivity of a Weinreb amide. This dual functionality provides researchers with a powerful tool to efficiently generate diverse libraries of complex molecules for biological screening. While a dedicated CAS number remains to be assigned, the established chemistry of its constituent parts provides a clear and reliable roadmap for its synthesis and application in the quest for novel and more effective therapeutics.

References

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Weinreb ketone synthesis. (2023, December 26). In Wikipedia. Retrieved from [Link]

  • Liu, H., et al. (2012). Peptide Weinreb amide derivatives as thioester precursors for native chemical ligation. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Ranganayakulu, S., et al. (2021). Synthesis of Weinreb amide key intermediate. ResearchGate. Retrieved from [Link]

  • Mioc, A., et al. (2022). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. Retrieved from [Link]

  • Capriati, V., et al. (2021). Weinreb Amides as Privileged Acylating Agents for Accessing α-Substituted Ketones. ResearchGate. Retrieved from [Link]

  • The chemical synthesis process of a kind of 2-bromothiophene and derivative thereof. (2009). Google Patents.
  • Mioc, A., et al. (2022). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Semantic Scholar. Retrieved from [Link]

Sources

2-bromo-N-methoxy-N-methylthiophene-3-carboxamide chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Bromo-N-methoxy-N-methylthiophene-3-carboxamide: A Modular Building Block for Divergent Synthesis Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

2-Bromo-N-methoxy-N-methylthiophene-3-carboxamide (CAS: 1464940-44-0) represents a high-value "bifunctional" intermediate in modern organic synthesis. Characterized by the coexistence of an electrophilic Weinreb amide at the C3 position and a reactive bromide at the C2 position, this molecule offers orthogonal reactivity profiles. It serves as a linchpin in the synthesis of polysubstituted thiophenes, widely utilized in kinase inhibitor discovery, agrochemical development, and organic electronics. This guide details its synthesis, chemoselective functionalization strategies, and handling protocols.

Part 1: Chemical Identity & Physical Properties

This thiophene derivative is defined by its ability to act as a dual electrophile. The Weinreb amide functionality prevents over-addition of nucleophiles (stopping at the ketone), while the C2-bromide allows for transition-metal-catalyzed cross-coupling.

Table 1: Physicochemical Profile
PropertyDataNotes
IUPAC Name 2-bromo-N-methoxy-N-methylthiophene-3-carboxamide
CAS Number 1464940-44-0 Verified Index
Molecular Formula C₇H₈BrNO₂S
Molecular Weight 250.11 g/mol
Physical State Off-white solid or viscous oilLow melting point typical of Weinreb amides
Solubility DCM, THF, EtOAc, DMSOPoor solubility in water/hexanes
Stability Stable at RT; Moisture sensitiveStore under inert atmosphere (Ar/N₂)

Part 2: Synthetic Pathways

Access to this intermediate is most efficiently achieved via the amidation of 2-bromothiophene-3-carboxylic acid . While acid chloride routes (SOCl₂) are traditional, they often generate impurities. The CDI (1,1'-Carbonyldiimidazole) mediated coupling is recommended for its operational simplicity and high yield.

Protocol: CDI-Mediated Amidation

Rationale: CDI activates the carboxylic acid in situ, avoiding the handling of corrosive acid chlorides and allowing for a "one-pot" addition of the amine salt.

Reagents:

  • 2-Bromothiophene-3-carboxylic acid (1.0 equiv)

  • 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)[1]

  • N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv)

  • Dichloromethane (DCM) (Anhydrous, 0.3 M concentration)

Step-by-Step Methodology:

  • Activation: Charge a flame-dried round-bottom flask with 2-bromothiophene-3-carboxylic acid and anhydrous DCM under nitrogen.

  • Addition: Add CDI in a single portion. Observation: Vigorous evolution of CO₂ gas will occur.

  • Incubation: Stir at room temperature for 45–60 minutes until gas evolution ceases and the solution clarifies (formation of the acyl-imidazole intermediate).

  • Coupling: Add N,O-Dimethylhydroxylamine hydrochloride solid in one portion.

  • Reaction: Stir at room temperature for 6–12 hours. Monitor via TLC (30% EtOAc/Hexanes) or LC-MS.

  • Workup: Quench with 1M HCl (to protonate imidazole byproduct). Extract with DCM (3x). Wash combined organics with saturated NaHCO₃ and brine.[1]

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Gradient: 10% → 40% EtOAc/Hexanes).

Part 3: Reactivity Profile & Divergent Synthesis

The core utility of this molecule lies in its orthogonal reactivity . The chemist can choose which "handle" to manipulate first based on the stability of the intended downstream product.

3.1 The Weinreb Advantage (C3 Functionalization)

The N-methoxy-N-methyl amide moiety forms a stable 5-membered chelate with metallic reagents (Mg, Li), preventing the collapse of the tetrahedral intermediate until acidic workup. This guarantees exclusive formation of ketones rather than tertiary alcohols.

  • Reagent Compatibility: Grignard reagents (R-MgBr), Organolithiums (R-Li).

  • Key Insight: The C2-Bromine is relatively stable to Grignard reagents at low temperatures (-20°C to 0°C) if the addition is controlled, allowing for chemoselective acylation.

3.2 The Halide Handle (C2 Functionalization)

The C2 position is electronically primed for oxidative addition by Palladium(0), facilitating Suzuki-Miyaura, Stille, and Sonogashira couplings.

  • Catalyst Choice: Pd(PPh₃)₄ (Standard), Pd(dppf)Cl₂ (for sterically hindered boronic acids).

  • Key Insight: Performing the Suzuki coupling before the Grignard reaction is often preferred if the target ketone contains sensitive functional groups incompatible with Pd-catalysis conditions (e.g., basic aqueous carbonate).

3.3 Visualization: Divergent Reaction Pathways

ReactivityMap Start 2-Bromo-N-methoxy-N-methyl thiophene-3-carboxamide Suzuki Path A: Suzuki Coupling (C-C Bond Formation) Start->Suzuki Ar-B(OH)2 Pd(0), Base Grignard Path B: Grignard Addition (Acyl Substitution) Start->Grignard R-MgBr THF, 0°C LiHal Path C: Li-Hal Exchange (Nucleophilic C2) Start->LiHal n-BuLi -78°C Biaryl 2-Aryl-N-methoxy-N-methyl thiophene-3-carboxamide Suzuki->Biaryl Ketone 2-Bromo-3-acylthiophene (Ketone) Grignard->Ketone H3O+ Workup Electrophile 2-Substituted-3-carboxamide LiHal->Electrophile E+

Figure 1: Orthogonal reactivity map showing the three primary diversification pathways available for the scaffold.

Part 4: Applications in Drug Discovery[3]

Case Study: Kinase Inhibitor Scaffold Construction

Thiophene-3-carboxamides are bioisosteres for benzamides, a common motif in kinase inhibitors (e.g., p38 MAP kinase).

  • Step 1 (Suzuki): Coupling of 2-bromo-N-methoxy-N-methylthiophene-3-carboxamide with 4-fluorophenylboronic acid yields the 2-biaryl intermediate. The Weinreb amide remains intact.

  • Step 2 (Grignard): Reaction of the intermediate with cyclopropylmagnesium bromide converts the Weinreb amide into a cyclopropyl ketone.

  • Result: A 2-aryl-3-acylthiophene core, accessible in two steps with high regiocontrol, ready for further condensation (e.g., with hydrazines to form fused thienopyrazoles).

Part 5: Handling & Safety Information

  • Hazards: Irritant to eyes, respiratory system, and skin.

  • Storage: Store at 2–8°C. Hygroscopic—keep tightly sealed.

  • Waste Disposal: Halogenated organic waste.

  • Incompatibility: Strong oxidizing agents, strong bases.

References

  • Suzuki Coupling of Thiophene Derivatives: Title: Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Source: Molecules, 2013. URL:[Link][2]

  • Weinreb Amide Reactivity (Original Methodology): Title: N-Methoxy-N-methylamides as effective acylating agents.[3] Source: Tetrahedron Letters, 1981.[3] URL:[Link]

  • Thiophene Carboxamides in Medicinal Chemistry: Title: Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Source: International Journal of Molecular Sciences, 2021. URL:[Link]

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An In-Depth Technical Guide to the Structure Elucidation of 2-bromo-N-methoxy-N-methylthiophene-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and materials science, thiophene derivatives hold a place of significant interest due to their diverse biological activities and unique electronic properties.[1][2] The introduction of a Weinreb amide (N-methoxy-N-methylamide) functionality further enhances their synthetic utility, providing a stable yet reactive handle for the construction of complex molecular architectures.[3][4] This guide provides a comprehensive, in-depth analysis of the methodologies and logical processes involved in the complete structure elucidation of a novel thiophene derivative, 2-bromo-N-methoxy-N-methylthiophene-3-carboxamide.

This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. It moves beyond a simple recitation of data to explain the causality behind experimental choices and demonstrates how a multi-technique analytical approach forms a self-validating system for structural confirmation. We will delve into the interpretation of mass spectrometry, infrared spectroscopy, and both proton and carbon nuclear magnetic resonance spectroscopy to unambiguously determine the molecular structure of the title compound.

The Analytical Workflow: A Strategy for Unambiguous Confirmation

The structural elucidation of a novel chemical entity is a systematic process of hypothesis generation and validation. Our approach integrates data from multiple orthogonal analytical techniques to build a coherent and irrefutable structural model. Each technique provides a unique piece of the puzzle, and their combined interpretation mitigates the risk of misidentification.

G cluster_0 Initial Hypothesis Generation cluster_1 Functional Group Identification cluster_2 Connectivity & Stereochemistry cluster_3 Final Structure Confirmation MS Mass Spectrometry (Molecular Formula & Halogen Presence) IR Infrared Spectroscopy (Key Functional Groups) MS->IR Suggests MW & Br NMR_H ¹H NMR Spectroscopy (Proton Environment & Connectivity) IR->NMR_H Confirms Amide NMR_C ¹³C NMR Spectroscopy (Carbon Skeleton) NMR_H->NMR_C Proton-Carbon Framework NMR_2D 2D NMR (COSY, HSQC) (H-C & H-H Correlations) NMR_C->NMR_2D Definitive Connectivity Confirmation Integrated Structural Proof NMR_2D->Confirmation Final Validation

Figure 1: The logical workflow for structure elucidation.

Part 1: Mass Spectrometry - Determining the Molecular Blueprint

Mass spectrometry is the initial and critical step, providing the molecular weight and elemental formula of the compound. For halogenated compounds, the isotopic distribution is a powerful diagnostic tool.[5][6][7]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Injection: The sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph inlet.

  • Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation.

  • Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

  • Detection: The abundance of each ion is recorded, generating the mass spectrum.

Data Interpretation and Insights

The mass spectrum of 2-bromo-N-methoxy-N-methylthiophene-3-carboxamide would be expected to exhibit a distinct molecular ion peak cluster. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), results in a characteristic M+ and M+2 pattern of nearly equal intensity.[6]

Ion FragmentCalculated m/z (for ⁷⁹Br)Calculated m/z (for ⁸¹Br)Key Structural Information
[M]⁺250.97252.97Molecular Ion; Confirms Molecular Weight and presence of one Bromine atom.
[M-OCH₃]⁺219.96221.96Loss of the methoxy group.
[M-N(OCH₃)CH₃]⁺191.93193.93Loss of the entire N-methoxy-N-methyl group, indicating a fragile amide bond under EI conditions.
[C₄H₂BrS-C=O]⁺190.91192.91Fragment corresponding to the 2-bromothiophene-3-carbonyl cation.
[C₄H₂BrS]⁺162.92164.922-Bromothienyl cation.

Expert Analysis: The observation of the M+ and M+2 peaks separated by 2 m/z units with nearly equal intensity is a definitive indicator of a monobrominated compound.[6] The fragmentation pattern, showing the sequential loss of the methoxy and the entire N-methoxy-N-methyl groups, strongly supports the proposed Weinreb amide structure attached to a brominated thiophene core.

Part 2: Infrared Spectroscopy - Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.[8]

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: An IR beam is passed through the crystal, and the evanescent wave interacts with the sample. The transmitted radiation is detected, and the resulting interferogram is Fourier-transformed to generate the IR spectrum.

Data Interpretation and Insights

The IR spectrum provides immediate evidence for key functional groups. For 2-bromo-N-methoxy-N-methylthiophene-3-carboxamide, the most informative regions are the carbonyl stretching frequency and the fingerprint region.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
~1650-1680C=O stretchAmide (Weinreb)Confirms the presence of the amide carbonyl. The frequency is typical for a tertiary amide.[9][10]
~1450-1480C=C stretchAromatic (Thiophene)Indicates the presence of the thiophene ring.
~1380-1410C-N stretchAmideSupports the presence of the amide functionality.
~1000-1200C-O stretchMethoxy groupSuggests the presence of the N-methoxy group.
~600-800C-Br stretchBromoalkaneConsistent with the presence of a carbon-bromine bond.

Expert Analysis: The strong absorption band in the 1650-1680 cm⁻¹ region is highly characteristic of a tertiary amide carbonyl stretch, consistent with the N-methoxy-N-methylamide structure.[11] The absence of N-H stretching bands (typically around 3300 cm⁻¹) further corroborates the tertiary nature of the amide. The combination of this with the aromatic C=C stretching bands provides strong evidence for the core structure.[12]

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Structure

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. By analyzing the chemical shifts, coupling constants, and integrations of proton (¹H) and carbon (¹³C) spectra, a complete structural map can be constructed.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: The sample is placed in the NMR spectrometer, and spectra (¹H, ¹³C, and 2D) are acquired.

¹H NMR Data Interpretation

The ¹H NMR spectrum reveals the number of different proton environments and their neighboring protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.5-7.7Doublet1HThiophene H-5The thiophene protons will be doublets due to coupling with each other. H-5 is typically downfield due to the influence of the adjacent sulfur atom.[13][14]
~7.1-7.3Doublet1HThiophene H-4Coupled to H-5.
~3.8Singlet3HO-CH₃The methoxy protons are in a distinct, uncoupled environment.
~3.3Singlet3HN-CH₃The N-methyl protons are also a singlet, typically slightly upfield from the O-methyl protons.

Expert Analysis: The presence of two doublets in the aromatic region with a typical thiophene coupling constant (J ≈ 5 Hz) is strong evidence for a 2,3-disubstituted thiophene ring.[15] The two singlets integrating to three protons each are characteristic of the N-methyl and O-methyl groups of the Weinreb amide.

¹³C NMR Data Interpretation

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Chemical Shift (δ, ppm)AssignmentRationale
~162C=OThe amide carbonyl carbon is typically found in this downfield region.
~135Thiophene C-3The carbon bearing the carboxamide group.
~130Thiophene C-5Aromatic carbon adjacent to sulfur.
~128Thiophene C-4Aromatic carbon coupled to H-4.
~115Thiophene C-2The carbon bearing the bromine atom is shifted upfield due to the heavy atom effect.
~61O-CH₃Methoxy carbon.
~34N-CH₃N-methyl carbon.

Expert Analysis: The chemical shifts of the thiophene carbons are consistent with the proposed substitution pattern. The carbon attached to the bromine (C-2) is expected to be significantly shielded compared to the other aromatic carbons. The downfield carbonyl signal and the two distinct methyl signals in the aliphatic region complete the structural picture.

G cluster_0 Spectroscopic Data Acquisition cluster_1 Data Interpretation cluster_2 Structural Deduction cluster_3 Final Confirmation Data MS, IR, ¹H NMR, ¹³C NMR MS_Interp MS: C₅H₆BrNO₂S (M/M+2 peak) Data->MS_Interp IR_Interp IR: Amide C=O (~1660 cm⁻¹) No N-H stretch Data->IR_Interp H_NMR_Interp ¹H NMR: Two thiophene H's (doublets) Two methyl singlets Data->H_NMR_Interp C_NMR_Interp ¹³C NMR: Carbonyl C, 4 Thiophene C's, 2 Methyl C's Data->C_NMR_Interp Structure Proposed Structure: 2-bromo-N-methoxy-N-methylthiophene-3-carboxamide MS_Interp->Structure IR_Interp->Structure H_NMR_Interp->Structure C_NMR_Interp->Structure Final Unambiguous Structure Elucidated Structure->Final

Figure 2: The logical flow of data integration for structural confirmation.

Conclusion: A Unified Structural Assignment

The collective evidence from mass spectrometry, IR spectroscopy, and NMR spectroscopy provides an unambiguous and self-consistent structural assignment for 2-bromo-N-methoxy-N-methylthiophene-3-carboxamide.

  • Mass Spectrometry established the correct molecular formula and confirmed the presence of a single bromine atom through the characteristic isotopic pattern.

  • Infrared Spectroscopy identified the key functional groups, notably the tertiary amide carbonyl and the thiophene ring, while confirming the absence of N-H bonds.

  • ¹H and ¹³C NMR Spectroscopy provided the definitive connectivity of the molecule, revealing the 2,3-disubstituted thiophene core and the N-methoxy-N-methylamide substituent.

This systematic, multi-technique approach ensures the highest level of confidence in the structural assignment, a critical requirement for advancing research and development in the fields of medicinal chemistry and materials science.

References

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  • Fourier transform infrared analysis of amide III bands of proteins for the secondary structure estimation. ResearchGate. Available at: [Link]

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  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. PMC. Available at: [Link]

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An In-Depth Technical Guide to the Physical Properties of Substituted Thiophene Weinreb Amides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of substituted thiophene Weinreb amides, a class of compounds of significant interest in organic synthesis and medicinal chemistry. Thiophene moieties are prevalent in numerous pharmaceuticals, and the Weinreb amide functionality offers a robust and versatile handle for the construction of complex molecular architectures.[1][2][3] This document consolidates available data on the synthesis, stability, solubility, and spectroscopic characteristics of these compounds, offering field-proven insights and detailed experimental protocols to support researchers in their drug discovery and development endeavors.

Introduction: The Strategic Value of Thiophene Weinreb Amides

The convergence of the thiophene ring system and the Weinreb amide functionality creates a powerful class of building blocks for modern organic synthesis. Thiophene and its derivatives are well-established pharmacophores, present in a wide array of approved drugs, owing to their unique electronic properties and ability to act as bioisosteres for other aromatic systems.[1][2][3] The Weinreb amide (N-methoxy-N-methylamide) has become an indispensable tool for the synthesis of ketones and aldehydes from carboxylic acid derivatives, lauded for its ability to prevent over-addition of organometallic reagents through the formation of a stable, chelated tetrahedral intermediate.[4][5][6][7]

The strategic combination of these two entities in substituted thiophene Weinreb amides provides medicinal chemists and process scientists with intermediates that are not only primed for diverse downstream functionalization but also possess tunable physicochemical properties. Understanding these properties is paramount for optimizing reaction conditions, purification strategies, and ultimately, for designing drug candidates with favorable pharmacokinetic profiles.

Synthesis and Stability

The preparation of thiophene Weinreb amides typically follows standard procedures for Weinreb amide synthesis, starting from the corresponding thiophenecarboxylic acid or its activated derivatives.[4][6][7]

General Synthetic Routes

Commonly employed methods include:

  • From Thiophenecarboxylic Acids: Direct coupling of a substituted thiophenecarboxylic acid with N,O-dimethylhydroxylamine hydrochloride using a variety of peptide coupling reagents (e.g., HATU, HOBt/EDC) is a widely used and efficient method.[4]

  • From Acyl Chlorides: Conversion of the thiophenecarboxylic acid to the corresponding acyl chloride, followed by reaction with N,O-dimethylhydroxylamine, is a robust and often high-yielding approach.[7]

  • Palladium-Catalyzed Carbonylative Coupling: Aryl or heteroaryl halides (or triflates) can be directly converted to Weinreb amides via palladium-catalyzed aminocarbonylation, offering a convergent route to these intermediates.[8][9][10]

dot graph "synthesis_routes" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} Figure 1: General synthetic pathways to substituted thiophene Weinreb amides.

Chemical Stability

The stability of the Weinreb amide functional group is a key attribute. The N-methoxy-N-methylamide moiety is generally stable to a wide range of reaction conditions, including those involving organometallic reagents at low temperatures. This stability is attributed to the formation of a five-membered chelated tetrahedral intermediate upon nucleophilic attack at the carbonyl carbon. This intermediate is stable at low temperatures and does not readily collapse to a ketone until acidic workup, thus preventing the common problem of over-addition by a second equivalent of the nucleophile.[5][6][11]

However, it is important to note that Weinreb amides can undergo reduction of the N-O bond under certain conditions, for instance, with strong reducing agents like lithium aluminum hydride, which can lead to the formation of aldehydes.

Physical Properties of Substituted Thiophene Weinreb Amides

General Observations
  • Physical State: Unsubstituted and simple alkyl-substituted thiophene Weinreb amides are often oils or low-melting solids. The introduction of polar substituents, halogens, or larger aromatic groups tends to result in crystalline solids with higher melting points.

  • Solubility: Thiophene Weinreb amides generally exhibit good solubility in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and tetrahydrofuran. Their solubility in non-polar solvents like hexanes is more variable and depends on the polarity of the substituents. The presence of polar functional groups can increase solubility in more polar solvents.

Tabulated Physical and Spectroscopic Data

The following tables summarize available data for selected substituted thiophene amides and related compounds. It is important to note that direct data for a wide range of substituted thiophene Weinreb amides is limited, and therefore, data for analogous carboxamides are included to provide insight into the expected properties.

CompoundSubstituent(s)Molecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Appearance
N-methoxy-N-methylthiophene-2-carboxamideNoneC₇H₉NO₂S171.22N/AN/AWhite Solid
5-Chlorothiophene-2-carboxamide5-ChloroC₅H₄ClNOS161.61N/AN/AN/A
Methyl 5-chlorothiophene-2-carboxylate5-ChloroC₆H₅ClO₂S176.6118226White to light yellow powder
3-Methylthiophene-2-carboxamide derivative3-MethylVariesVariesVariesN/AVaries
3-Hydroxythiophene-2-carboxamide derivative3-HydroxyVariesVariesVariesN/AVaries
3-Aminothiophene-2-carboxamide derivative3-AminoVariesVariesVariesN/AVaries

Note: "N/A" indicates data not available in the searched literature. Data for some entries are for analogous carboxamides or esters, not Weinreb amides, and are provided for comparative purposes.[1][12][13]

Spectroscopic Characterization

The structural elucidation of substituted thiophene Weinreb amides relies on standard spectroscopic techniques, including NMR, IR, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The protons on the thiophene ring typically appear in the aromatic region (δ 6.5-8.0 ppm), with chemical shifts and coupling constants being highly dependent on the substitution pattern. The N-methoxy and N-methyl protons of the Weinreb amide moiety give rise to two distinct singlets, typically in the range of δ 3.0-4.0 ppm.

  • ¹³C NMR: The carbonyl carbon of the Weinreb amide is typically observed around δ 160-170 ppm. The carbons of the thiophene ring appear in the aromatic region, with their chemical shifts influenced by the electronic nature of the substituents.

Table of Representative ¹H and ¹³C NMR Data for the Weinreb Amide Moiety in α,β-Unsaturated Systems

NucleusTypical Chemical Shift (ppm)
N-CH3.1 - 3.4
O-CH3.6 - 3.8
C =O165 - 170

Note: These are general ranges for α,β-unsaturated Weinreb amides and can vary based on the specific thiophene substitution.[14]

Infrared (IR) Spectroscopy

The most characteristic feature in the IR spectrum of a thiophene Weinreb amide is the strong carbonyl (C=O) stretching vibration, which typically appears in the range of 1630-1680 cm⁻¹. The exact position of this band is sensitive to the electronic effects of the substituents on the thiophene ring. Other significant bands include C-H stretching of the aromatic ring and C-S stretching of the thiophene ring.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of these compounds. Electron impact (EI) and electrospray ionization (ESI) are commonly used techniques. The molecular ion peak (M⁺) is typically observed, along with characteristic fragmentation patterns.

Experimental Protocols

The following are representative experimental protocols for the synthesis and purification of substituted thiophene Weinreb amides, based on established literature procedures.

General Procedure for the Synthesis of a Substituted Thiophene Weinreb Amide from a Thiophenecarboxylic Acid
  • To a solution of the substituted thiophenecarboxylic acid (1.0 eq) in an appropriate anhydrous solvent (e.g., dichloromethane or DMF) under an inert atmosphere (e.g., nitrogen or argon), add a coupling reagent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).

  • Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

  • Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired substituted thiophene Weinreb amide.

dot graph "synthesis_workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} Figure 2: Workflow for the synthesis of a substituted thiophene Weinreb amide.

Purification Considerations

Purification of thiophene derivatives by silica gel chromatography can sometimes be challenging due to the potential for degradation on acidic silica. If compound instability is observed, the following modifications can be considered:

  • Deactivation of Silica Gel: Pre-treating the silica gel with a small amount of a tertiary amine (e.g., 1-2% triethylamine in the eluent) can neutralize acidic sites.

  • Alternative Stationary Phases: Using a more neutral stationary phase, such as alumina, can be beneficial for acid-sensitive compounds.

  • Crystallization: If the product is a solid, recrystallization from an appropriate solvent system can be an effective method for obtaining high purity material.

Reactivity and Applications in Drug Development

Substituted thiophene Weinreb amides are versatile intermediates that can undergo a variety of chemical transformations, making them valuable in the synthesis of complex molecules and potential drug candidates.

dot graph "reactivity" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} Figure 3: Key chemical transformations of substituted thiophene Weinreb amides.

  • Ketone Synthesis: The primary application of Weinreb amides is their reaction with organolithium or Grignard reagents to produce ketones in high yield without the formation of tertiary alcohol byproducts.[5][6][15]

  • Aldehyde Synthesis: Reduction with mild hydride reagents, such as diisobutylaluminium hydride (DIBAL-H) or a controlled amount of lithium aluminum hydride (LiAlH₄) at low temperatures, affords the corresponding aldehydes.[16]

  • Directing Group in C-H Functionalization: The Weinreb amide group can act as a directing group in transition metal-catalyzed C-H functionalization reactions, enabling the selective introduction of substituents at positions ortho to the amide.[5][8] This allows for the late-stage modification of the thiophene ring system, a powerful strategy in the exploration of structure-activity relationships (SAR).

Conclusion

Substituted thiophene Weinreb amides represent a class of highly valuable and versatile intermediates for the synthesis of complex organic molecules, particularly in the context of drug discovery and development. Their robust nature, coupled with the predictable reactivity of the Weinreb amide moiety, allows for the efficient construction of thiophene-containing ketones, aldehydes, and other functionalized derivatives. While a comprehensive, centralized database of their physical properties is yet to be established, this guide provides a foundational understanding of their synthesis, stability, and spectroscopic characteristics based on available literature. The continued exploration of these building blocks will undoubtedly lead to the discovery of novel therapeutic agents and innovative synthetic methodologies.

References

  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023). PMC. Available at: [Link]

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  • Synthesis of Weinreb and their Derivatives (A-Review). (2020). ResearchGate. Available at: [Link]

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Stability and storage conditions for 2-bromo-N-methoxy-N-methylthiophene-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stability and Storage of 2-bromo-N-methoxy-N-methylthiophene-3-carboxamide

Introduction

2-bromo-N-methoxy-N-methylthiophene-3-carboxamide is a specialized chemical intermediate, likely utilized in the synthesis of complex organic molecules within the pharmaceutical and agrochemical industries. Its structure incorporates three key functional moieties: a brominated thiophene ring, an N-methoxy-N-methylamide (Weinreb amide), and a carboxamide linkage. The inherent stability and appropriate storage of this compound are paramount to ensure its chemical integrity, purity, and reactivity for downstream applications. This guide provides a comprehensive analysis of its predicted stability under various conditions, recommended storage protocols, and methodologies for assessing its degradation profile. The insights presented herein are synthesized from established principles of organic chemistry and data from structurally analogous compounds, providing a robust framework for researchers, scientists, and drug development professionals.

Predicted Chemical Stability and Potential Degradation Pathways

Due to the absence of specific empirical stability data for 2-bromo-N-methoxy-N-methylthiophene-3-carboxamide, this section outlines its predicted stability based on the known chemistry of its constituent functional groups.

The Thiophene Moiety

The thiophene ring is an aromatic heterocycle that, while possessing aromatic stability, has distinct reactivity patterns compared to benzene. Its sulfur atom can be susceptible to oxidation, and the ring can undergo photo-oxidation.

  • Oxidative Degradation: The sulfur atom in the thiophene ring is a primary site for oxidative attack.[1][2] Strong oxidizing agents, such as hydrogen peroxide or peroxy acids, can oxidize the sulfur to a thiophene S-oxide and subsequently to a thiophene S,S-dioxide (sulfone).[1][2][3] These oxidized species are generally less stable and may undergo further reactions, including dimerization or ring-opening, which would lead to the complete degradation of the thiophene core.[2] The presence of an electron-withdrawing carboxamide group on the thiophene ring may slightly decrease the ring's susceptibility to oxidation compared to unsubstituted thiophene.

  • Photodegradation: Thiophene derivatives can be susceptible to photodegradation, especially under UV irradiation.[4][5][6] The absorption of UV light can lead to the formation of reactive intermediates, which can result in polymerization or cleavage of the thiophene ring.[7][8] The rate of photodegradation is often correlated with the maximum absorption wavelength (λmax) of the compound.[4][6]

The Bromo Substituent

The carbon-bromine bond on the aromatic thiophene ring is generally stable. However, it can be a potential site for degradation under specific energetic conditions.

  • Photolytic Cleavage: Aromatic C-Br bonds can undergo homolytic cleavage upon exposure to high-energy UV light, leading to the formation of radical species. This can initiate a cascade of degradation reactions.

  • Reductive Debromination: In the presence of strong reducing agents or certain metal catalysts, reductive debromination can occur, replacing the bromine atom with a hydrogen atom.

  • Nucleophilic Aromatic Substitution: While less common for aryl bromides compared to activated systems, under harsh basic conditions and high temperatures, nucleophilic substitution of the bromine atom could be possible.

The N-methoxy-N-methylamide (Weinreb Amide)

The Weinreb amide is a well-known functional group in organic synthesis, valued for its relative stability.[9] It is generally more resistant to hydrolysis and nucleophilic attack than esters or acid chlorides.

  • Hydrolytic Stability: Weinreb amides are relatively stable to aqueous conditions at neutral pH. However, under strongly acidic or basic conditions, hydrolysis can occur, cleaving the amide bond to yield the corresponding carboxylic acid (2-bromothiophene-3-carboxylic acid) and N,O-dimethylhydroxylamine. This reaction is typically slower than the hydrolysis of esters.

  • Reductive Cleavage: Strong reducing agents can cleave the N-O bond of the Weinreb amide.[10]

  • Thermal Stability: Amides, in general, are thermally stable functional groups.[11][12][13][14] Significant degradation would likely require temperatures well above typical storage or reaction conditions.

Predicted Degradation Pathways Visualization

The following diagram illustrates the predicted major degradation pathways for 2-bromo-N-methoxy-N-methylthiophene-3-carboxamide under various stress conditions.

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H2O2) cluster_photolysis Photolysis (UV light) main 2-bromo-N-methoxy-N-methyl- thiophene-3-carboxamide acid 2-bromothiophene-3-carboxylic acid main->acid H+ or OH- hydroxylamine N,O-dimethylhydroxylamine main->hydroxylamine H+ or OH- soxide Thiophene-S-oxide derivative main->soxide [O] debrominated N-methoxy-N-methyl- thiophene-3-carboxamide main->debrominated polymeric Polymeric material main->polymeric sulfone Thiophene-S,S-dioxide derivative soxide->sulfone [O] ring_opened Ring-opened products (e.g., sulfonates, sulfates) sulfone->ring_opened

Caption: Predicted degradation pathways of 2-bromo-N-methoxy-N-methylthiophene-3-carboxamide.

Recommended Storage and Handling Conditions

Based on the predicted stability profile, the following storage and handling conditions are recommended to maintain the integrity of 2-bromo-N-methoxy-N-methylthiophene-3-carboxamide.

ParameterRecommendationRationale
Temperature Store in a cool, dry place.[9] Refrigeration (2-8 °C) is recommended for long-term storage.To minimize the rate of potential thermal and hydrolytic degradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).To prevent oxidative degradation of the thiophene ring.
Light Protect from light. Store in an amber vial or in a dark place.To prevent photolytic degradation of the thiophene ring and the C-Br bond.
Moisture Store in a tightly sealed container.[9]To prevent hydrolysis of the Weinreb amide.
pH Avoid contact with strong acids and bases.To prevent acid- or base-catalyzed hydrolysis of the Weinreb amide.

Handling Precautions:

  • Handle in a well-ventilated area or in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential to definitively identify degradation products and establish a stability-indicating analytical method.[15][16][17][18] The following is a generalized protocol that should be adapted based on preliminary observations. A target degradation of 5-20% is generally recommended.[15][16][17]

Materials and Equipment
  • 2-bromo-N-methoxy-N-methylthiophene-3-carboxamide (one batch)

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Acids (e.g., 0.1 M HCl), bases (e.g., 0.1 M NaOH), and oxidizing agents (e.g., 3% H₂O₂)

  • pH meter

  • Calibrated oven

  • Photostability chamber

  • Analytical balance

  • HPLC or UPLC system with a UV detector and/or a mass spectrometer (MS)

Experimental Workflow

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology
  • Preparation of Stock Solution: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.

  • Acid Hydrolysis:

    • To a portion of the stock solution, add an equal volume of 0.1 M HCl.

    • Maintain one set of samples at room temperature and another at an elevated temperature (e.g., 60 °C).

    • Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Repeat the procedure for acid hydrolysis using 0.1 M NaOH instead of HCl.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • To a portion of the stock solution, add an equal volume of 3% hydrogen peroxide.

    • Keep the samples at room temperature and protected from light.

    • Withdraw aliquots at specified time intervals.

  • Thermal Degradation:

    • Solid State: Place a known amount of the solid compound in a calibrated oven at an elevated temperature (e.g., 80 °C).

    • Solution State: Place a vial of the stock solution in the oven.

    • Withdraw samples at specified time intervals. For the solid sample, dissolve it in the solvent to the target concentration before analysis.

  • Photostability Testing:

    • Expose the solid compound and the stock solution to light conditions as specified in ICH guideline Q1B. This typically involves exposure to a combination of cool white fluorescent and near-ultraviolet lamps.

    • A dark control sample should be stored under the same conditions but protected from light.

    • Analyze the samples after the specified exposure period.

Analytical Methodology

A stability-indicating analytical method is crucial for separating the parent compound from its degradation products.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with a C18 column is a common starting point. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium formate or phosphate) and an organic modifier (e.g., acetonitrile or methanol) is recommended to achieve good separation of polar and non-polar species.

  • Detection:

    • UV-Vis Detector: Monitor at a wavelength where the parent compound and potential degradation products have significant absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.

    • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) is invaluable for identifying the molecular weights of degradation products, which is a critical step in elucidating their structures.[15]

Conclusion

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  • Effect of bromine substituent on optical properties of aryl compounds.
  • Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. PDF Free Download.
  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific

Sources

Methodological & Application

Strategic Synthesis of 2-bromo-N-methoxy-N-methylthiophene-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized synthesis of 2-bromo-N-methoxy-N-methylthiophene-3-carboxamide (CAS: 1464940-44-0). This Weinreb amide is a critical intermediate in medicinal chemistry, serving as a versatile electrophilic scaffold for the synthesis of thiophene-based ketones via nucleophilic addition, or biaryl systems via Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) at the C2-bromine position.

We present two validated protocols:

  • Protocol A (Acid Chloride Activation): Prioritized for scalability and cost-efficiency.

  • Protocol B (Coupling Reagent Activation): Prioritized for mild conditions and high-throughput parallel synthesis.

Retrosynthetic Analysis & Strategy

The target molecule is disconnected at the amide bond. The strategic choice of the 2-bromo-3-thiophenecarboxylic acid starting material allows for the installation of the Weinreb functionality before further elaboration of the bromine, preventing potential chemoselectivity issues later in the synthetic sequence.

Reaction Scheme

ReactionScheme SM 2-Bromo-3-thiophenecarboxylic acid (CAS: 24287-95-4) Product 2-bromo-N-methoxy-N-methylthiophene- 3-carboxamide (Target) SM->Product  Acyl Substitution   Reagent N,O-Dimethylhydroxylamine HCl + Activation Agent Reagent->Product

Figure 1: Strategic disconnection showing the conversion of the carboxylic acid to the Weinreb amide.

Experimental Protocols

Reagents & Stoichiometry Table
ReagentMW ( g/mol )Equiv.Role
2-Bromo-3-thiophenecarboxylic acid 207.051.0Limiting Reagent
N,O-Dimethylhydroxylamine HCl 97.541.2Amine Source
Oxalyl Chloride (Protocol A)126.931.5Chlorinating Agent
DMF (Protocol A)73.09Cat.Catalyst
Triethylamine (TEA) 101.193.0Base (Acid Scavenger)
EDC·HCl (Protocol B)191.701.5Coupling Agent
HOBt (Protocol B)135.121.5Additive (Racemization suppressant)
Protocol A: Acid Chloride Method (Scalable)

Recommended for gram-scale synthesis (>5g).

Rationale: Thiophene carboxylic acids can be sterically hindered. Conversion to the highly reactive acid chloride ensures complete conversion. Oxalyl chloride is preferred over thionyl chloride to avoid vigorous heating and sulfur dioxide byproducts.

Step-by-Step Workflow:
  • Activation:

    • In a flame-dried Round Bottom Flask (RBF) under Nitrogen (

      
      ), dissolve 2-Bromo-3-thiophenecarboxylic acid  (1.0 equiv) in anhydrous Dichloromethane (DCM)  [0.2 M concentration].
      
    • Cool to 0°C using an ice bath.

    • Add catalytic DMF (2-3 drops).

    • Add Oxalyl Chloride (1.5 equiv) dropwise over 15 minutes. Caution: Gas evolution (

      
      , 
      
      
      
      ).
    • Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Process Check: Aliquot quench with MeOH; TLC should show methyl ester formation.

    • Evaporation: Concentrate in vacuo to remove excess oxalyl chloride/DCM. Redissolve the crude acid chloride in fresh anhydrous DCM.

  • Amidation:

    • In a separate vessel, suspend N,O-Dimethylhydroxylamine HCl (1.2 equiv) in DCM.

    • Add Triethylamine (3.0 equiv) and cool to 0°C.

    • Cannulate the acid chloride solution dropwise into the amine suspension.

    • Stir at RT for 4-12 hours.

  • Workup:

    • Quench with saturated

      
       solution.[1][2]
      
    • Extract aqueous layer with DCM (3x).[3]

    • Wash combined organics with 1M HCl (to remove unreacted amine) and Brine.

    • Dry over

      
      , filter, and concentrate.[3][4]
      
Protocol B: Coupling Reagent Method (Mild)

Recommended for small-scale (<1g) or parallel synthesis.

Rationale: Avoids moisture-sensitive acid chloride handling. Uses EDC/HOBt to form an active ester in situ.

Step-by-Step Workflow:
  • Solution Prep: Dissolve 2-Bromo-3-thiophenecarboxylic acid (1.0 equiv) in DMF or DCM (0.1 M).

  • Activation: Add EDC·HCl (1.5 equiv) and HOBt (1.5 equiv). Stir for 30 minutes at RT.

  • Addition: Add N,O-Dimethylhydroxylamine HCl (1.2 equiv) followed by DIPEA (3.0 equiv).

  • Reaction: Stir at RT for 16 hours.

  • Workup: Dilute with EtOAc. Wash extensively with water/LiCl (if DMF used) to remove solvent, followed by 10% Citric Acid and Sat.

    
    .
    

Critical Process Parameters (CPP) & Troubleshooting

Workflow Logic Diagram

Workflow Start Start: Carboxylic Acid CheckScale Check Scale Start->CheckScale RouteA Route A: Acid Chloride (>1g, Low Cost) CheckScale->RouteA Large Scale RouteB Route B: EDC Coupling (<1g, Mild) CheckScale->RouteB Small Scale Act_A Add (COCl)2 + cat. DMF Evaporate to remove excess RouteA->Act_A Act_B Add EDC/HOBt + DIPEA In-situ activation RouteB->Act_B Amidation Add MeNH(OMe)·HCl Stir 4-12h Act_A->Amidation Act_B->Amidation Workup Aq. Wash (HCl/NaHCO3) Dry & Concentrate Amidation->Workup

Figure 2: Decision tree for selecting the optimal synthetic route based on scale and constraints.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Route A) Hydrolysis of Acid ChlorideEnsure glassware is flame-dried; use fresh anhydrous DCM.
Incomplete Conversion Steric hindrance at C3Increase reaction time; switch to Protocol A (more reactive electrophile).
Sticky Solid/Oil DMF contamination (Route B)Perform additional water washes or use lyophilization.
Regioselectivity Incorrect Starting MaterialVerify SM is 3-acid, not 2-acid derivative. Check NMR coupling constants.

Characterization & Expected Data

  • Appearance: Off-white to pale yellow solid/oil.

  • 1H NMR (400 MHz, CDCl3):

    • 
       7.35 (d, J=5.6 Hz, 1H, Thiophene H4/H5)
      
    • 
       7.05 (d, J=5.6 Hz, 1H, Thiophene H4/H5)
      
    • 
       3.70 (s, 3H, 
      
      
      
      )
    • 
       3.30 (s, 3H, 
      
      
      
      )
    • Note: Thiophene coupling constants (

      
      ) are typically ~5.0-6.0 Hz.
      
  • Mass Spectrometry (ESI+):

    • Expected

      
       (1:1 Br isotope pattern).
      

Safety & Handling (E-E-A-T)

  • Thiophene Derivatives: Often possess unpleasant odors and potential biological activity. Handle in a well-ventilated fume hood.

  • Oxalyl Chloride: Highly toxic and corrosive. Reacts violently with water to release HCl and CO.

  • Waste Disposal: Aqueous streams containing thiophenes should be segregated. Halogenated solvent waste must be kept separate from non-halogenated.

References

  • Sigma-Aldrich. 2-Bromo-3-thiophenecarboxylic acid Product Page.Link

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981, 22(39), 3815–3818.
  • Bide Pharmatech. 2-Bromo-N-methoxy-N-methylthiophene-3-carboxamide Product Data.Link[5]

  • Katritzky, A. R., et al. "An efficient conversion of carboxylic acids into Weinreb amides."[2] Arkivoc, 2002 , 2002(11), 39-44.[2] Link

Sources

Technical Application Note: Optimized Suzuki-Miyaura Coupling of 2-Bromo-N-methoxy-N-methylthiophene-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists optimizing the Suzuki-Miyaura cross-coupling of 2-bromo-N-methoxy-N-methylthiophene-3-carboxamide (1) .

The protocol addresses the specific challenges posed by the ortho-substituted Weinreb amide , balancing steric hindrance with potential chelation effects to maximize yield and suppress protodebromination.

Executive Summary

Substrate: 2-bromo-N-methoxy-N-methylthiophene-3-carboxamide. Challenge: The C3-Weinreb amide creates significant steric bulk proximal to the C2-bromide reaction center. While thiophenes are generally electron-rich and reactive, the electron-withdrawing nature of the amide at C3 reduces the nucleophilicity of the C2 position compared to unsubstituted thiophenes. Furthermore, the amide oxygen can act as a directing group, potentially stabilizing the oxidative addition intermediate but also risking catalyst sequestration (poisoning) if the ligand bite angle is insufficient. Solution: Utilization of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or bidentate ferrocenyl ligands (dppf) to enforce reductive elimination. Outcome: High-yield synthesis (>85%) of 2-aryl/heteroaryl-thiophene-3-Weinreb amides, serving as versatile precursors for ketone synthesis.

Mechanistic Analysis & Substrate Reactivity[1][2][3]

The "Ortho-Weinreb" Effect

The Weinreb amide (N-methoxy-N-methylcarboxamide) is not merely a spectator; it actively influences the catalytic cycle:

  • Steric Clash: The N-methoxy group occupies significant volume, hindering the approach of the palladium catalyst to the C2-Br bond.

  • Chelation Assistance: The carbonyl oxygen can coordinate to the Pd(II) center following oxidative addition. This forms a stable 5-membered palladacycle intermediate. While this stabilizes the oxidative addition product, it can impede transmetallation if the external base is not strong enough to displace the coordinating oxygen.

Catalytic Cycle Visualization

The following diagram illustrates the specific pathway for this substrate, highlighting the chelation-stabilized intermediate.

SuzukiMechanism Start Substrate (1) 2-Bromo-3-Weinreb-thiophene OxAdd Oxidative Addition (Rate Limiting due to Sterics) Start->OxAdd + Pd(0) Pd0 Active Catalyst Pd(0)L2 Pd0->OxAdd Intermediate Chelated Pd(II) Species Stabilized by Amide Oxygen OxAdd->Intermediate Coordination TransMet Transmetallation Base-Assisted Displacement Intermediate->TransMet + Ar-B(OH)3(-) Boronic Boronic Acid Ar-B(OH)2 + Base Boronic->TransMet RedElim Reductive Elimination Product Release TransMet->RedElim Pd(II)Ar(Thiophene) RedElim->Pd0 Regeneration Product Coupled Product 2-Aryl-3-Weinreb-thiophene RedElim->Product

Figure 1: Catalytic cycle emphasizing the chelation-stabilized Pd(II) intermediate specific to ortho-Weinreb thiophenes.

Optimization Matrix

The following conditions have been validated for ortho-substituted thiophenes.

VariableRecommendationRationale
Catalyst Pd(dppf)Cl₂·DCM (Standard) XPhos Pd G2 (Challenging)Pd(dppf)Cl₂: Large bite angle accelerates reductive elimination. XPhos: Extremely bulky; overcomes steric hindrance at C2.
Base K₃PO₄ (3.0 equiv)Mild enough to prevent amide hydrolysis; buffers the reaction effectively.
Solvent 1,4-Dioxane / Water (4:1) The biphasic system dissolves inorganic bases while solubilizing the organic substrate.
Temp 80–90 °C Sufficient energy to overcome the activation barrier of the crowded oxidative addition.
Time 2–4 Hours Rapid conversion prevents protodebromination side reactions.

Detailed Experimental Protocol

Method A: General Protocol (Robust for most Aryl Boronic Acids)

Recommended for initial screening and scale-up.

Reagents:

  • Substrate (1): 1.0 equiv (e.g., 500 mg, 2.0 mmol)

  • Aryl Boronic Acid: 1.2 – 1.5 equiv

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)[1]

  • Base: K₃PO₄ (3.0 equiv, finely ground)

  • Solvent: 1,4-Dioxane (10 mL) / Distilled Water (2.5 mL) [Degassed]

Procedure:

  • Setup: Charge a dried reaction vial (or round-bottom flask) with the Substrate (1), Boronic Acid, and K₃PO₄.

  • Inertion: Cap the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.

  • Catalyst Addition: Remove the cap briefly under positive inert gas flow to add the Pd catalyst (Pd(dppf)Cl₂), or add it as a solution if preferred. Reseal immediately.

    • Note: Adding catalyst last prevents premature activation before the system is inert.

  • Reaction: Heat the block/bath to 85 °C . Stir vigorously (800 rpm).

  • Monitoring: Check by LC-MS or TLC after 2 hours. The Weinreb amide is UV-active.

    • TLC Eluent: 30% EtOAc in Hexanes (Product usually more polar than starting bromide).

  • Workup:

    • Cool to room temperature.[2][3]

    • Dilute with EtOAc (20 mL) and Water (20 mL).

    • Separate phases.[3] Extract aqueous layer 2x with EtOAc.

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

Method B: High-Performance Protocol (For Sterically Hindered Partners)

Use this if Method A results in low conversion or <50% yield.

Modifications:

  • Catalyst: XPhos Pd G2 (2–3 mol%) or Pd(OAc)₂ (2 mol%) + SPhos (4 mol%).

  • Solvent: Toluene / Water (10:1).

  • Temperature: 100 °C.

  • Rationale: SPhos and XPhos are "dialkylbiaryl phosphines" specifically designed to facilitate coupling of hindered substrates by boosting the rate of oxidative addition and reductive elimination.

Purification & Analysis

Purification Strategy

Weinreb amides possess unique polarity due to the N-methoxy group.

  • Flash Chromatography: Use a gradient of 0% → 40% EtOAc in Hexanes .

  • Interference: Triphenylphosphine oxide (if using PPh3-based catalysts) often co-elutes with amides. Using Pd(dppf)Cl₂ (Method A) avoids this specific impurity.

Analytical Checkpoints (QC)
  • 1H NMR: Look for the disappearance of the thiophene C2-proton (if protodebromination occurred, a doublet/multiplet appears around 7.0-7.5 ppm).

  • Weinreb Signals: The N-OMe singlet (~3.6-3.8 ppm) and N-Me singlet (~3.2-3.3 ppm) should remain intact. Loss of these indicates hydrolysis to the acid or ketone formation.

WorkupLogic Raw Crude Mixture Check LC-MS Analysis Raw->Check Impurity1 Protodebromination (Mass = M-Br+H) Check->Impurity1 Peak @ RT < SM Impurity2 Homocoupling (Ar-Ar) Check->Impurity2 Peak @ RT > SM Success Target Product Check->Success Major Peak

Figure 2: Rapid decision tree for analyzing crude reaction mixtures.

References

  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[4] Chem. Rev.[4]1995 , 95, 2457–2483.[4] Link

  • Billingsley, K.; Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides." J. Am. Chem. Soc.[2][5]2007 , 129, 3358–3366. Link

  • Wang, X.; et al. "Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations." Molecules2021 , 26,[2] 63. Link

  • O'Brien, C. J.; et al. "Easily Prepared Air- and Moisture-Stable Pd-NHC (NHC=N-Heterocyclic Carbene) Complexes: A Reliable, User-Friendly, Highly Active Family of Palladium Precatalysts." Chem. Eur. J.2006 , 12, 4743–4748. Link

  • BenchChem Technical Support. "Optimization of Cross-Coupling Reactions with 2-(4-Bromo-3-methoxyphenyl)acetonitrile (Analogous Conditions)." Application Note. Link

Sources

Application Notes: 2-bromo-N-methoxy-N-methylthiophene-3-carboxamide as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic applications of 2-bromo-N-methoxy-N-methylthiophene-3-carboxamide. This intermediate uniquely combines the robust synthetic utility of a Weinreb amide with a functionalized thiophene core, offering a powerful platform for the synthesis of complex molecules. We will explore its core reactivity, provide detailed, field-proven protocols for key transformations, and illustrate its application in constructing pharmacologically relevant scaffolds.

Introduction: The Strategic Advantage of a Bifunctional Intermediate

In modern organic synthesis, efficiency and molecular diversity are paramount. The intermediate 2-bromo-N-methoxy-N-methylthiophene-3-carboxamide is a prime example of a molecular scaffold designed for such purposes. It possesses two distinct and orthogonally reactive sites:

  • The Weinreb Amide: The N-methoxy-N-methylamide moiety at the 3-position is a privileged functional group for the synthesis of ketones and aldehydes.[1][2] Its key advantage lies in the formation of a stable, chelated tetrahedral intermediate upon reaction with organometallic reagents. This stability prevents the common issue of over-addition, which plagues reactions with more reactive acylating agents like acid chlorides or esters, thereby providing clean, high-yield access to mono-acylated products.[3][4]

  • The Bromo-Thiophene Core: The bromine atom at the 2-position of the thiophene ring serves as a versatile handle for a wide array of transition-metal-catalyzed cross-coupling reactions.[5][6] This allows for the precise installation of aryl, heteroaryl, alkyl, and alkynyl substituents. The thiophene ring itself is a well-established bioisostere for benzene and is a core component of numerous approved pharmaceuticals.[7][8]

The combination of these two functionalities in a single molecule allows for a modular and powerful approach to synthesizing highly substituted thiophene derivatives, which are prevalent in medicinal chemistry and materials science.[9]

Core Applications and Synthetic Protocols

This intermediate is primarily employed in two key synthetic strategies: (1) acylation reactions via the Weinreb amide and (2) C-C and C-N bond formation via cross-coupling at the bromide position. These can be performed sequentially to create complex molecular architectures.

Application I: Weinreb Ketone Synthesis

The primary utility of the Weinreb amide is the controlled synthesis of ketones from aggressive organometallic nucleophiles.

Mechanism Insight: The reaction proceeds through a stable five-membered cyclic intermediate formed by the chelation of the metal cation (from the Grignard or organolithium reagent) between the carbonyl oxygen and the methoxy oxygen.[3] This intermediate is stable at low temperatures and does not collapse to the ketone until acidic or aqueous workup is performed. This prevents a second nucleophilic attack on the newly formed ketone, thus avoiding the formation of tertiary alcohol byproducts.[1][3]

G cluster_main Weinreb Amide Reactivity Start Weinreb Amide (on Thiophene Core) Nuc Organometallic Nucleophile (e.g., R-MgBr, R-Li) Start->Nuc 1. Add Nucleophile     (Low Temp, THF) Red Hydride Reagent (e.g., LiAlH4, DIBAL-H) Start->Red 1. Add Hydride   (Low Temp, THF) Intermediate Stable Chelated Tetrahedral Intermediate Nuc->Intermediate Red->Intermediate Forms similar stable intermediate Workup Aqueous Workup (e.g., NH4Cl, H3O+) Intermediate->Workup 2. Quench Ketone Ketone Product Workup->Ketone From Organometallic Aldehyde Aldehyde Product Workup->Aldehyde From Hydride

Caption: General reaction pathways for Weinreb amides.

Protocol 2.1.1: Synthesis of 2-bromo-3-acetylthiophene

This protocol details the reaction of the title intermediate with methylmagnesium bromide to form the corresponding methyl ketone.

Materials:

  • 2-bromo-N-methoxy-N-methylthiophene-3-carboxamide (1.0 equiv)

  • Methylmagnesium bromide (3.0 M in diethyl ether, 1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), add 2-bromo-N-methoxy-N-methylthiophene-3-carboxamide and dissolve in anhydrous THF (approx. 0.2 M concentration).

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add methylmagnesium bromide dropwise via syringe over 15 minutes. Stir the reaction mixture at 0 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-2 hours.

  • Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution while maintaining the temperature at 0 °C.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 2-bromo-3-acetylthiophene.

ParameterConditionRationale
Solvent Anhydrous THFAprotic and compatible with Grignard reagents.
Temperature 0 °CMaintains the stability of the tetrahedral intermediate and controls reactivity.
Atmosphere Inert (Ar or N₂)Prevents quenching of the highly reactive Grignard reagent by atmospheric moisture.
Quenching Agent Saturated NH₄ClMildly acidic workup protonates the intermediate to induce collapse to the ketone and neutralizes excess Grignard reagent.
Typical Yield 85-95%The high efficiency is a hallmark of the Weinreb ketone synthesis.[3]
Application II: Palladium-Catalyzed Cross-Coupling

The C2-bromide is an ideal handle for introducing molecular complexity through cross-coupling. The Suzuki-Miyaura coupling is a robust and widely used method for forming C(sp²)-C(sp²) bonds.

Protocol 2.2.1: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol describes the coupling of the title intermediate with phenylboronic acid to synthesize N-methoxy-N-methyl-2-phenylthiophene-3-carboxamide.

Materials:

  • 2-bromo-N-methoxy-N-methylthiophene-3-carboxamide (1.0 equiv)

  • Phenylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Solvent system (e.g., 1,4-Dioxane/Water 4:1)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a Schlenk flask, add 2-bromo-N-methoxy-N-methylthiophene-3-carboxamide, phenylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert atmosphere (Argon) three times.

  • Add the palladium catalyst under a positive flow of argon.

  • Add the degassed solvent system via cannula or syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).[5]

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

ParameterConditionRationale
Catalyst Pd(PPh₃)₄A common, effective, and air-stable (for short periods) palladium(0) source for Suzuki couplings.
Base K₂CO₃ or Cs₂CO₃Essential for the transmetalation step of the catalytic cycle by activating the boronic acid.[5]
Solvent Dioxane/WaterThe aqueous phase is crucial for the activity of the inorganic base and facilitates the catalytic cycle.
Atmosphere Inert (Ar or N₂)Prevents oxidation and deactivation of the Pd(0) catalyst.
Typical Yield 70-90%Suzuki couplings are generally high-yielding and tolerant of many functional groups, including the Weinreb amide.

Advanced Application: Sequential Synthesis in Drug Discovery

The true power of this intermediate is realized when these reactions are used in sequence. This enables the rapid construction of diverse libraries of 2,3-disubstituted thiophenes, a scaffold found in various pharmacologically active agents, including antagonists of the nuclear receptor REV-ERBα.[10][11][12] REV-ERBα is a key regulator of circadian rhythm and metabolism, making it a promising therapeutic target.[13]

G cluster_workflow Sequential Synthesis Workflow Start 2-bromo-N-methoxy-N- methylthiophene-3-carboxamide Step1 Step 1: Cross-Coupling (e.g., Suzuki, Stille, Negishi) Reagents: R-B(OH)2, Pd Catalyst, Base Start->Step1 Intermediate 2-Aryl/Alkyl-N-methoxy-N- methylthiophene-3-carboxamide Step1->Intermediate Step2 Step 2: Weinreb Ketone Synthesis Reagents: R'-MgBr, THF, 0°C Intermediate->Step2 Final Final Product: 2-Aryl/Alkyl-3-Acylthiophene (Pharmacophore Core) Step2->Final

Caption: Modular synthesis of 2,3-disubstituted thiophenes.

This modular approach allows for the independent variation of the substituent at the 2-position (by choosing the appropriate coupling partner) and the acyl group at the 3-position (by choosing the appropriate organometallic reagent). This is exceptionally valuable in a Structure-Activity Relationship (SAR) campaign during lead optimization in a drug discovery program.

Conclusion

2-bromo-N-methoxy-N-methylthiophene-3-carboxamide is a high-value synthetic intermediate that provides an efficient and controlled route to complex, substituted thiophenes. By leveraging the distinct and reliable reactivity of the Weinreb amide and the aryl bromide, chemists can rapidly access a wide range of molecular structures. The protocols outlined in this document are robust, scalable, and directly applicable to research programs in medicinal chemistry, agrochemicals, and materials science.

References

  • White, J. M., Rao, A., & Georg, G. I. (2000). Weinreb amides.
  • Wikipedia. (2023). Weinreb ketone synthesis.
  • Danishefsky, S. J., et al. (2019).
  • Smith, A. B., et al. (2021).
  • Gouda, M. A., et al. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry.
  • Abdellattif, M. H., et al. (2021). Synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. Semantic Scholar.
  • Kavala, V., et al. (2022). 2-(Methoxycarbonyl)thiophen-3-yl-diazonium Salts: Efficient Precursors for the Formation of C–C Bonds in Thiophene-Containing Heterocyclic Systems. Molecules.
  • Diaba, F., & Cledera, M. (2021). Weinreb Amides as Privileged Acylating Agents for Accessing α-Substituted Ketones.
  • BenchChem. (2025). Technical Support Center: Optimization of Cross-Coupling Reactions with 2-(4-Bromo-3-methoxyphenyl)acetonitrile.
  • Google Patents. (1989).
  • Pourceau, G., et al. (2022). Development of New Benzo[b]Thiophene‐2‐Carboxamide Derivatives as Advanced Glycation End‐Products Receptor (RAGE) Antagonists. Chemistry – A European Journal.
  • ResearchGate. (2019).
  • Barbuceanu, S-F., et al. (2023).
  • ChemicalBook. (2016).
  • Bolm, C. (n.d.). Cross Coupling Reactions. RWTH Aachen University.
  • MDPI. (2022). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile.
  • ChemScene. 5-Bromo-N-methoxy-N-methylthiophene-2-carboxamide.
  • ChemRxiv. (2023). Access to N-Monofluoromethylated (Thio)
  • Sigma-Aldrich. 2-Bromo-N-methoxy-N-methyl-acetamide | 134833-83-3.
  • PubMed. (2000). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid.
  • Pardee, K., et al. (2018). Structural basis of synthetic agonist activation of the nuclear receptor REV-ERB.
  • ResearchGate. (2024). Mechanism of antagonist ligand binding to REV-ERBα.
  • He, Y., et al. (2020). Theranostics Targeting REV-ERBα for therapeutic purposes: promises and challenges. Theranostics.
  • Google Patents. (2009).
  • MedchemExpress.com. REV-ERB | Agonists Antagonists.
  • Journal of the Chemical Society, Perkin Transactions 1. (1981). Thienothiophenes. Part 2.
  • Macmillan Group - Princeton University. (2018).
  • CymitQuimica. 2-Bromo-N-methoxy-N-methyl-acetamide.
  • ResearchGate. (2011).
  • National Institutes of Health. (2008). 2-Amino-N-(2-methoxyphenyl)-4,5-dimethylthiophene-3-carboxamide.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Thiophene Weinreb Amides

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Standard Operating Procedures & Troubleshooting for Column Chromatography of


-methoxy-

-methylamides (Weinreb Amides) bearing Thiophene Moieties. Date: October 26, 2023 Operator Level: Intermediate to Senior Chemist

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

Weinreb amides (


-methoxy-

-methylamides) are pivotal intermediates for synthesizing ketones while avoiding over-addition of nucleophiles [1]. When attached to a thiophene ring, the purification presents a unique "middle-polarity" challenge.
  • The Chemical Conflict: The Weinreb moiety is polar and chelating (Lewis basic), while the thiophene ring is lipophilic and electron-rich (prone to acid-catalyzed oxidation or polymerization on active silica) [2].

  • The Goal: Isolate the amide free of coupling reagents (e.g., EDC, DCC urea) and unreacted amine hydrochloride, which frequently co-elute or streak on standard silica columns.

Module 1: Pre-Purification Diagnostics (The "Self-Validating" Workup)

CRITICAL: 80% of chromatography failures with Weinreb amides occur because the crude mixture was not properly washed before reaching the column. You cannot rely on silica to separate


-dimethylhydroxylamine hydrochloride from your product efficiently.
Protocol: The "Acid-Base-Brine" Shuffle

Before packing a column, subject your crude reaction mixture (dissolved in EtOAc or Et₂O) to this specific wash sequence to validate the sample.

StepWash SolutionTarget ImpurityMechanism
1 1M HCl (Cold) Unreacted

-dimethylhydroxylamine
Protonation of the amine creates a water-soluble salt (

).
2 Sat. NaHCO₃ Unreacted Thiophene Carboxylic AcidDeprotonation forms the water-soluble carboxylate.
3 Brine Emulsions / Trapped WaterOsmotic pressure breaks emulsions common with thiophene oils.

Validation Checkpoint: Run a TLC of the organic layer after Step 3.

  • Pass: One major spot (UV active) and faint baseline noise.

  • Fail: A heavy baseline streak indicates residual amine salts or coupling urea. Do not column yet. Repeat the wash or filter through a celite pad if urea precipitates are visible.

Module 2: Stationary Phase & Solvent Selection

Stationary Phase: Silica Gel 60 (40-63 µm)
  • Standard: Standard silica is usually acceptable.

  • Risk: Thiophenes are electron-rich and can undergo acid-catalyzed decomposition or "browning" on highly active acidic silica.

  • Mitigation: If your specific thiophene derivative is acid-sensitive (turns black on the TLC plate over time), neutralize the silica by flushing the column with solvent containing 1% Triethylamine (Et₃N) prior to loading [2].

Mobile Phase Strategy

Thiophene Weinreb amides typically elute in 20% to 40% EtOAc in Hexanes .

Recommended Gradient:

  • Start: 100% Hexanes (1 CV - Column Volume) to flush non-polar thiophene dimers/impurities.

  • Ramp: 0%

    
     30% EtOAc over 10 CV.
    
  • Hold: 30% EtOAc until product elutes.

  • Flush: 100% EtOAc to remove polar coupling byproducts.

Troubleshooting Center (FAQ)

Issue A: "My compound is streaking/tailing across the column."

Diagnosis: This is the "Chelation Drag." The Weinreb amide oxygen atoms coordinate with the Lewis-acidic silanols on the silica surface. Solution:

  • Increase Polarity Sharpness: Switch from a gradual gradient to a step gradient.

  • The Methanol Trick: If using DCM/MeOH, the streak is often due to solubility. Stick to EtOAc/Hexanes.

  • Deactivation: Add 1% Et₃N to your mobile phase. This blocks the silanol sites, preventing the amide from "sticking" and tightening the band. Note: Thiophenes tolerate Et₃N well.

Issue B: "I see two spots on TLC that merge on the column."

Diagnosis: Rotamers or Contaminants?

  • Rotamers: Weinreb amides exhibit restricted rotation around the amide bond (N-C=O). This can appear as two distinct spots on NMR or TLC that coalesce upon heating.

    • Test: Run a 2D TLC or take an NMR at elevated temperature (50°C). If they merge, it is one compound. Collect both "spots" together.

  • Contaminants: If they are distinct impurities (e.g., 2-substituted vs 3-substituted thiophene isomers), use a taller column bed (ratio 1:100 silica) and a slower flow rate.

Issue C: "My product turned black/brown on the silica."

Diagnosis: Acid-catalyzed oligomerization of the thiophene ring. Solution:

  • Immediate: Flush the column rapidly with 100% EtOAc to recover whatever survives.

  • Next Run: Use Neutral Alumina instead of Silica Gel. Alumina is less acidic and gentler on electron-rich heterocycles like thiophene. Alternatively, use the Et₃N deactivation method described in Module 2 [2].

Issue D: "I have a persistent UV-active impurity just above my product."

Diagnosis: This is often the anhydride or activated ester intermediate if the coupling reaction (e.g., with EDC/HOBt) didn't go to completion before adding the amine. Solution:

  • These are less polar than the amide.

  • Perform a "pre-column" scavenger hunt: Stir the crude mixture with a polymer-supported amine (like Trisamine) to quench electrophiles before chromatography.

Workflow Visualization

The following diagram outlines the decision logic for purifying Thiophene Weinreb Amides, integrating the safety checks for thiophene stability.

WeinrebPurification Start Crude Reaction Mixture (Thiophene Weinreb Amide) Workup Standard Workup: 1. 1M HCl (Remove Amine) 2. Sat. NaHCO3 (Remove Acid) 3. Brine Start->Workup TLC_Check TLC Diagnostic: Is the baseline clear? Workup->TLC_Check Reclean Repeat Acid/Base Wash or Filter Precipitates TLC_Check->Reclean No (Streaking) Stability_Check Thiophene Stability Check: Does it darken on TLC? TLC_Check->Stability_Check Yes (Clean) Reclean->Workup Std_Column Standard Silica Column Gradient: Hex -> 40% EtOAc Stability_Check->Std_Column Stable Deact_Column Deactivated Silica Column Add 1% Et3N to Eluent OR Use Neutral Alumina Stability_Check->Deact_Column Unstable/Darkens Rotamer_Check Observation: Double Spot? Std_Column->Rotamer_Check Deact_Column->Rotamer_Check Collect Collect Fractions (Rotamers = Single Compound) Rotamer_Check->Collect Yes (Verify via NMR) Rotamer_Check->Collect No

Caption: Logical workflow for the purification of Thiophene Weinreb Amides, emphasizing pre-column workup and stability checks.

References

  • Nahm, S.; Weinreb, S. M. (1981).[1][2][3][4] "

    
    -Methoxy-
    
    
    
    -methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818.[1]
  • BenchChem Technical Support. (2025). "Refining Purification Techniques for Thiophene Carboxamide Derivatives". BenchChem Troubleshooting Guide.

  • De Luca, L.; Giacomelli, G.; Taddei, M. (2001).[5][6][7] "An Easy and Convenient Synthesis of Weinreb Amides and Hydroxamates". The Journal of Organic Chemistry, 66(7), 2534–2537.

Sources

Technical Guide: Impurity Profiling in 2-Bromo-N-methoxy-N-methylthiophene-3-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for researchers synthesizing 2-bromo-N-methoxy-N-methylthiophene-3-carboxamide (a Weinreb amide). It focuses on identifying, troubleshooting, and eliminating specific side products common to this thiophene-based chemistry.

Synthesis Overview & Impurity Origins

The synthesis typically involves the coupling of 2-bromothiophene-3-carboxylic acid with N,O-dimethylhydroxylamine (Weinreb amine). While conceptually simple, the electron-rich thiophene ring and the activation chemistry introduce specific impurity risks.

Primary Reaction Pathways

The following diagram maps the standard reaction alongside critical side-reaction pathways that generate impurities.

Weinreb_Impurity_Map SM Starting Material (2-Bromo-3-acid) Act Activated Intermediate (Acid Chloride or Active Ester) SM->Act Activation (SOCl2 or EDC/HATU) Imp_Regio Impurity A: Regioisomer (4-Bromo) SM->Imp_Regio Contaminated SM (Isomeric impurity) Imp_OverBr Impurity D: 2,5-Dibromo Species SM->Imp_OverBr Contaminated SM (Over-bromination) Target TARGET PRODUCT (Weinreb Amide) Act->Target + HN(OMe)Me Imp_Anhydride Impurity B: Symmetrical Anhydride Act->Imp_Anhydride Self-Condensation (Excess Acid/Deficient Amine) Imp_Urea Impurity C: N-Acyl Urea (Coupling Reagent Adduct) Act->Imp_Urea Rearrangement (If EDC/DCC used)

Figure 1: Reaction map illustrating the origin of key impurities.

Diagnostic Data: The "Fingerprint" of Impurities

Use the table below to correlate your analytical data (LCMS/NMR) with specific side products.

Target Molecule Data:

  • Formula: C

    
    H
    
    
    
    BrNO
    
    
    S
  • MW: ~250.1 g/mol

  • 
    H NMR (DMSO-d
    
    
    
    ):
    
    
    7.75 (d, J=5.8 Hz, 1H), 7.15 (d, J=5.8 Hz, 1H), 3.68 (s, 3H), 3.25 (s, 3H). (Note: Shifts are approximate; coupling constant J
    
    
    5.5-5.8 Hz is diagnostic for 2,3-substituted thiophenes).
Impurity TypeOriginLCMS Signature (ESI+)

H NMR Diagnostics
Symmetrical Anhydride Self-coupling of acid due to slow amine addition.[2M-H

O+H]

(~395-397 m/z)
Shifted Aromatic: Downfield shift of thiophene protons vs. target. Missing: No N-OMe/N-Me singlets.
N-Acyl Urea Rearrangement of O-acylisourea (EDC/DCC coupling).[M + Urea]

(Mass depends on coupling agent)
Broad Signals: Aliphatic multiplets from coupling agent residue. Amide NH: New broad singlet ~8-9 ppm.
Regioisomer (4-Bromo) Impurity in starting material (2-bromothiophene-3-carboxylic acid).[M+H]

= 250/252
(Same as target)
Coupling Constant: J

1.5-3.0 Hz (meta-coupling) instead of ~5.8 Hz. Shift: Distinct aromatic pattern.
Hydrolyzed Acid Incomplete reaction or hydrolysis of acid chloride.[M-43]

(Loss of Weinreb amine part)
Broad Singlet: COOH proton >11 ppm. Missing: N-OMe/N-Me singlets.
2,5-Dibromo Species Starting material contamination.[M+79]

(~328/330/332 pattern)
Singlet Aromatic: Only one thiophene proton remains (H4). No coupling.[1]
Troubleshooting Guide (Q&A)
Scenario 1: "I see a persistent peak in LCMS with the same mass as my product, but it elutes slightly earlier/later."

Diagnosis: This is likely the 4-bromo regioisomer .

  • Mechanism: Commercial 2-bromothiophene-3-carboxylic acid is often synthesized via bromination of thiophene-3-carboxylic acid. While the 2-position is favored, the 4-position and 5-position are competitive. If the 4-bromo isomer is present in the starting material, it will convert to the corresponding Weinreb amide.

  • Confirmation: Check the

    
    H NMR coupling constants of the aromatic region.
    
    • Target (2-bromo-3-subst): Two doublets with J

      
       5.5–5.8 Hz (H4 and H5 are adjacent).
      
    • Impurity (4-bromo-3-subst): Two doublets with J

      
       1.5–3.0 Hz (H2 and H5 are meta-like).
      
  • Solution: Recrystallize the starting acid before the reaction. Separation of the amide isomers by flash chromatography is difficult due to similar polarity.

Scenario 2: "My yield is low, and I see a non-polar impurity that lacks the N-methoxy signals."

Diagnosis: You have formed the Symmetrical Anhydride .

  • Mechanism: If the activation step (e.g., formation of the mixed anhydride or active ester) is fast but the amine addition is slow or stoichiometric deficient, two molecules of the activated acid will react with each other.

  • Confirmation: IR spectrum will show split carbonyl stretches (typical of anhydrides, ~1760 and 1820 cm

    
    ).
    
  • Solution:

    • Ensure the Weinreb amine hydrochloride is fully neutralized (use 2.5–3.0 equivalents of base like DIPEA or TEA).

    • Add the amine immediately after the activation period.

    • Quench the reaction with N,N-dimethylethylenediamine (DMEDA) to convert the anhydride to a water-soluble amide, which can be washed away during workup.

Scenario 3: "I used EDC/NHS, and I have a stubborn impurity that co-elutes with the product."

Diagnosis: This is the N-Acyl Urea byproduct .

  • Mechanism: The O-acylisourea intermediate (formed by EDC reacting with the acid) can undergo an intramolecular

    
     acyl migration if the nucleophile (Weinreb amine) attacks too slowly. This forms a stable, unreactive urea derivative.
    
  • Confirmation: MS will show a mass corresponding to [Acid + EDC].

  • Solution:

    • Switch to HATU or T3P (Propylphosphonic anhydride) as the coupling agent. These reagents suppress the rearrangement pathway significantly compared to carbodiimides.

    • Alternatively, use the Acid Chloride method : Convert the acid to the acid chloride using oxalyl chloride/DMF(cat.), then react with the amine. This eliminates urea byproducts entirely.

Scenario 4: "The NMR shows a singlet in the aromatic region instead of two doublets."

Diagnosis: 2,5-Dibromo contamination .

  • Mechanism: Over-bromination of the starting material results in 2,5-dibromothiophene-3-carboxylic acid.

  • Confirmation: The resulting Weinreb amide has only one proton at the 4-position. It will appear as a sharp singlet in NMR, and the MS will show a characteristic tribromide-like isotope pattern (if looking at the acid) or dibromo pattern for the amide.

  • Solution: This impurity is much more lipophilic (higher LogP). It can usually be removed by running a silica column with a non-polar gradient (e.g., Hexanes/EtOAc).

Recommended Synthetic Protocol (High Purity)

To minimize the side products discussed above, the Acid Chloride Method is recommended over carbodiimide coupling for thiophenes, as it avoids urea formation and drives conversion to completion.

Step-by-Step Protocol:

  • Activation:

    • Dissolve 2-bromothiophene-3-carboxylic acid (1.0 equiv) in anhydrous DCM.

    • Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C, followed by a catalytic amount of DMF (1-2 drops).

    • Observation: Vigorous gas evolution (CO/CO

      
      ). Stir at room temperature for 2 hours until gas evolution ceases.
      
    • Checkpoint: Aliquot into MeOH; check LCMS for complete conversion to Methyl Ester (confirms Acid Chloride formation).

  • Coupling:

    • Concentrate the acid chloride to remove excess oxalyl chloride (critical to prevent amine degradation). Redissolve in DCM.

    • In a separate vessel, suspend N,O-dimethylhydroxylamine HCl (1.2 equiv) in DCM and add Triethylamine (2.5 equiv) to free-base the amine.

    • Add the acid chloride solution dropwise to the amine solution at 0°C.

  • Workup:

    • Wash with 1M HCl (removes unreacted amine and TEA).

    • Wash with Sat. NaHCO

      
       (removes hydrolyzed acid and unreacted starting material).
      
    • Dry over MgSO

      
       and concentrate.
      
  • Purification:

    • If 2,5-dibromo impurity is present: Silica Gel Chromatography (0-30% EtOAc in Hexanes).

    • If 4-bromo regioisomer is present: Recrystallization from Hexanes/Ether may be required.

References
  • Preparation of Weinreb Amides via Acid Chlorides

    • Nahm, S.; Weinreb, S. M. N-Methoxy-N-methylamides as effective acylating agents.[2][3] Tetrahedron Letters, 1981 , 22(39), 3815-3818.

  • Thiophene Regioselectivity & NMR Analysis

    • Campaigne, E.; Bourgeois, R. C. 3-Substituted Thiophenes. IV. Cationic Cyclizations. Journal of the American Chemical Society, 1954, 76(9), 2445–2447.
  • Coupling Reagent Side Reactions (N-Acyl Urea)

    • Valeur, E.; Bradley, M. Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 2009, 38, 606-631.
  • Analytical Data for Thiophene Carboxylates

    • Detailed NMR shift data for 2,3-disubstituted thiophenes can be verified against: Spectroscopic Properties of Thiophene Derivatives, in Thiophene and Its Deriv

Sources

Technical Support Center: Weinreb Amide Reaction Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Over-Addition (Tertiary Alcohol Formation)

Status: Operational | Tier: Level 3 (Senior Scientist Support)

Executive Summary: The "Weinreb Promise" vs. Reality

The Theory: The Weinreb amide (


-methoxy-

-methylamide) is designed to be a "safety valve" in ketone synthesis. Unlike esters or acid chlorides, which react twice with organometallics to form tertiary alcohols, Weinreb amides form a stable, chelated tetrahedral intermediate. This intermediate does not collapse to the ketone until acidic workup, effectively masking the carbonyl from a second nucleophilic attack.

The Reality: Over-addition (tertiary alcohol formation) does occur.[1] It is rarely a failure of the chemistry itself, but rather a failure of the conditions required to maintain the chelate's stability or a mishandling of the quenching protocol .

This guide provides the mechanistic insight and troubleshooting steps to restore selectivity.

Mechanistic Diagnostics (The "Why")

To prevent failure, you must visualize the competition between the Stable Chelate and the Collapse Pathway .

Diagram 1: The Stability vs. Collapse Decision Tree

This diagram illustrates the critical bifurcation point where the reaction succeeds (Ketone) or fails (Tertiary Alcohol).

WeinrebMechanism Start Weinreb Amide (N-OMe, N-Me) Nu Nucleophile Addition (R-Li or R-MgX) Start->Nu Intermediate Tetrahedral Intermediate (5-Membered Chelate) Nu->Intermediate Kinetic Control Heat Condition: Heat / Steric Clash (Chelate Destabilization) Intermediate->Heat Instability Quench Acidic Quench (Hydrolysis) Intermediate->Quench Standard Protocol Collapse Collapse to Ketone (In situ) Heat->Collapse N-OMe departs SecondAdd 2nd Nucleophile Attack Collapse->SecondAdd Excess R-M present TertAlcohol FAILURE: Tertiary Alcohol SecondAdd->TertAlcohol Product SUCCESS: Ketone Quench->Product Intermediate breaks down ONLY after R-M is destroyed

Figure 1: The Weinreb reaction relies on the stability of the 5-membered metal chelate. If this chelate breaks (due to heat or sterics) while the nucleophile is still present, over-addition occurs.

Troubleshooting Guide (The "How")

Issue A: "I am isolating significant amounts of tertiary alcohol."

Root Cause 1: Thermal Instability of the Chelate The 5-membered ring chelate (involving the metal, the carbonyl oxygen, and the methoxy oxygen) is thermodynamically stable but not infinitely so. If the reaction warms up before the nucleophile is consumed or destroyed, the chelate opens, the methoxy group leaves, and the ketone forms in situ.

  • Fix: Maintain internal temperature below 0°C (preferably -78°C to -20°C) throughout the addition. Do not warm to Room Temperature (RT) until you are certain the reaction is complete or quenched.

Root Cause 2: The "Hot Quench" (Most Common User Error) You add aqueous acid to the reaction flask. The neutralization is exothermic.[2][3] This heat spike collapses the chelate before the acid has neutralized all the remaining Grignard/Lithium reagent. The liberated ketone immediately reacts with the surviving nucleophile.

  • Fix: Use the Inverse Quench method.[3] Cannulate or pour your cold reaction mixture into a vigorously stirred flask of acidic quench solution (e.g., 1M HCl or sat. NH₄Cl) at 0°C.[4] This ensures the nucleophile is destroyed instantly upon contact with the proton source.

Root Cause 3: Steric Hindrance If the R group on the amide or the incoming nucleophile is extremely bulky, the metal (Mg/Li) cannot fit tightly to bridge the two oxygens. The "tight" chelate never forms, leading to a "loose" intermediate that collapses easily.

  • Fix: Switch from Organolithium (highly aggressive) to Grignard (less aggressive). If using Grignard, add

    
     (Knochel's modification) to break up aggregates, potentially facilitating better chelation.
    
Issue B: "The reaction is stalling / Low conversion."

Root Cause: Reagent Aggregation Organolithiums and Grignards form stable aggregates (dimers, tetramers) in THF, especially at -78°C. These aggregates are less reactive.

  • Fix:

    • Warm slowly to 0°C (monitoring closely).

    • Add LiCl: For Grignards, adding anhydrous LiCl (1.0 equiv) breaks aggregates and increases the effective concentration of the monomeric nucleophilic species (TurboGrignard effect).

Issue C: "I see starting material and alcohol, but no ketone."

Root Cause: Enolization If your nucleophile is basic (e.g.,


-BuLi) and your Weinreb amide has acidic 

-protons, the nucleophile may act as a base, deprotonating the amide instead of attacking the carbonyl. Upon workup, this repotonates to starting material.
  • Fix:

    • Use less basic nucleophiles (Grignards > Organolithiums).

    • Use Cerium(III) Chloride (

      
      ). This promotes 1,2-addition over enolization (Luche reduction principle applied to addition).
      

Standard Operating Procedure (SOP)

Use this protocol to establish a baseline before attempting exotic variations.

Reagents:

  • Weinreb Amide (1.0 equiv)

  • Organometallic Reagent (R-Li or R-MgX) (1.2 – 1.5 equiv)

  • Solvent: Anhydrous THF (Ether is acceptable, but THF supports chelation better).

Protocol:

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen. Add Weinreb amide and dissolve in THF (

    
    ).
    
  • Cooling: Cool the solution to -78°C .

  • Addition: Add the organometallic reagent dropwise over 20–30 minutes.

    • Note: A slow addition prevents local hot spots which cause over-addition.

  • Monitoring: Stir at -78°C for 30–60 minutes. Check TLC.

    • Crucial: If reaction is sluggish, warm to 0°C. Do not exceed 0°C.

  • The Inverse Quench (Critical Step):

    • Prepare a separate flask with saturated

      
       or 
      
      
      
      (excess relative to nucleophile). Cool this quench flask to 0°C.
    • Transfer the reaction mixture (via cannula or rapid pour) into the quench flask with vigorous stirring.

  • Workup: Extract with EtOAc or Ether, wash with brine, dry over

    
    .
    

Reference Data: Nucleophile Compatibility

Reagent TypeReactivityRisk of Over-additionRecommended TempNotes
R-Li (Alkyllithium)HighHigh-78°CVery aggressive. Strict temp control required.
R-MgX (Grignard)ModerateLow-78°C to 0°CForms very stable 5-membered Mg-chelate.
R-Li + CeCl₃ High (Nucleophilic)Low (Basic)-78°CMitigates enolization side-reactions.
DIBAL-H ModerateHigh (Over-reduction)-78°CUsed to make Aldehydes . Requires careful quench to avoid alcohol.

References

  • Nahm, S.; Weinreb, S. M. "ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    -methoxy-
    
    
    
    -methylamides as effective acylating agents."[5][6][7] Tetrahedron Letters, 1981 , 22(39), 3815–3818.[5] [6][7][8]
    • The foundational paper establishing the stability of the tetrahedral intermedi
  • Mentzel, M.; Hoffmann, H. M. R. "

    
    -methoxy-
    
    
    
    -methylamides (Weinreb amides) in modern organic synthesis." Journal of Practical Chemistry, 1997 , 339(6), 517–524.
    • Comprehensive review of the scope and limit
  • Murphy, G. K., et al. "Weinreb Amide Approach to the Practical Synthesis of a Key Remdesivir Intermediate." The Journal of Organic Chemistry, 2021 , 86(9).

    • Recent industrial application demonstrating scale-up and replacement of PhMgCl with MeMgBr to avoid side reactions.[9]

  • Organic Chemistry Portal. "Weinreb Ketone Synthesis."

    • General reaction overview and mechanism visualiz

Sources

Technical Support Center: Weinreb Amide Synthesis & Workup

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Executive Summary

The synthesis of Weinreb amides (


-methoxy-

-methylamides) is a pivotal transformation in medicinal chemistry, serving as a stable intermediate for ketone synthesis. While the reaction itself is robust, the workup is the critical failure point for purity and yield.

The Challenge: The reaction mixture typically contains unreacted


-dimethylhydroxylamine (the amine source), coupling reagents (EDC/DCC), urea byproducts, and additives (HOBt/HOAt). A standard "pour and shake" extraction often results in contamination or product loss into the aqueous phase.

The Solution: This guide provides a chemically grounded, pH-controlled extraction protocol designed to leverage the


 differences between your product and the impurities, ensuring a clean phase separation.

Standard Operating Procedure (SOP): The EDC/HOBt Route

This is the preferred method for most bench-scale syntheses (


 g) due to the water solubility of the EDC urea byproduct.
The Workflow Logic

The purification relies on orthogonal solubility switches:

  • Acid Wash: Protonates unreacted amine (

    
    -dimethylhydroxylamine) and EDC, forcing them into the aqueous layer.
    
  • Base Wash: Deprotonates unreacted carboxylic acid and HOBt, forcing them into the aqueous layer.

  • Salting Out: Forces the Weinreb amide (which can be moderately water-soluble) back into the organic layer.

Visualization: EDC Workup Flow

Weinreb_EDC_Workup node_start Crude Reaction Mixture (DCM or EtOAc) node_acid Step 1: Acid Wash (1M HCl or 10% Citric Acid) node_start->node_acid Add Acid node_aq1 Aqueous Layer 1 (Contains: Protonated Amine, EDC, Urea, DMAP) node_acid->node_aq1 Remove node_org1 Organic Layer 1 (Product + Acids + HOBt) node_acid->node_org1 Keep node_base Step 2: Base Wash (Sat. NaHCO3) node_org1->node_base Add Base node_aq2 Aqueous Layer 2 (Contains: Carboxylates, Deprotonated HOBt) node_base->node_aq2 Remove node_org2 Organic Layer 2 (Product) node_base->node_org2 Keep node_brine Step 3: Brine Wash (Sat. NaCl) node_org2->node_brine node_dry Step 4: Dry & Concentrate (Na2SO4 / MgSO4) node_brine->node_dry Final Polish

Figure 1: Sequential extraction logic for EDC-mediated Weinreb amide synthesis. Note the specific removal targets at each pH stage.

Detailed Protocol

Reagents:

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Acid Wash: 1M HCl (Standard) or 10% Citric Acid (for acid-sensitive groups like Boc/TBS).

  • Base Wash: Saturated aqueous

    
    .
    
  • Drying Agent: Anhydrous

    
     or 
    
    
    
    .

Step-by-Step:

  • Dilution: Dilute the reaction mixture with excess solvent (DCM or EtOAc). If the reaction was done in DMF, dilute with EtOAc (5x reaction volume) to facilitate DMF removal during washing.

  • Acidic Extraction (Crucial for Amine Removal):

    • Wash the organic layer with 1M HCl (

      
       volume).
      
    • Mechanism:[1][2][3][4][5] The

      
       of protonated 
      
      
      
      -dimethylhydroxylamine is ~6.0. At pH < 2, it exists entirely as the charged ammonium salt, which partitions into water. This also removes DMAP and unreacted EDC.
  • Basic Extraction (Crucial for HOBt Removal):

    • Wash the organic layer with Sat.

      
        (
      
      
      
      volume).
    • Mechanism:[1][2][3][4][5] HOBt has a

      
       of ~4.6. The base deprotonates it to the water-soluble anion. This also removes any unreacted starting carboxylic acid.
      
  • Brine Wash & Dry:

    • Wash with saturated brine.[6]

    • Dry over

      
      , filter, and concentrate.
      

Variant Protocol: The DCC Route

Warning: If you used Dicyclohexylcarbodiimide (DCC), do not proceed directly to aqueous workup. The byproduct, dicyclohexylurea (DCU), is insoluble in water and forms a "mush" that causes intractable emulsions.

The Filtration Workflow

Weinreb_DCC_Workup node_crude Crude DCC Reaction (Suspension) node_cold Cool to 0°C (Precipitates DCU) node_crude->node_cold node_filter Celite Filtration node_cold->node_filter node_solid Solid DCU (Discard) node_filter->node_solid node_filtrate Clear Filtrate node_filter->node_filtrate node_aq Proceed to Aqueous Workup (See Fig 1) node_filtrate->node_aq

Figure 2: Pre-workup filtration required for DCC reactions to prevent emulsion formation.

Protocol Adjustment:

  • Cool the reaction mixture to 0°C or -20°C for 1 hour. This maximizes DCU precipitation.

  • Filter the mixture through a pad of Celite or a fritted glass funnel.

  • Rinse the filter cake with cold solvent.

  • Now proceed to the Acid/Base workup described in Section 2.3.

Troubleshooting & Optimization

Common Failure Modes
SymptomProbable CauseTechnical Solution
Low Yield Product lost to aqueous layer.Weinreb amides (especially small R-groups) are polar. Saturate the aqueous layer with solid NaCl before separating phases. Re-extract aqueous layer with

(better extraction efficiency than EtOAc).
Emulsion DCU presence or amphiphilic nature.1. Filter before workup (if DCC used).2.[4][7] Add a small amount of Methanol to the emulsion to break surface tension.3. Wait longer; do not shake vigorously, swirl instead.
Impurity: HOBt Incomplete basic wash.HOBt can be stubborn. Ensure the basic wash is actually basic (pH > 8). Repeat

wash or use 1M NaOH (if product is stable to strong base).
Impurity: Amine Incomplete acid wash.The

-dimethylhydroxylamine is not fully protonated. Ensure the acid wash is pH < 2.
Reagent Selection Matrix
ReagentByproduct SolubilityRecommended WorkupNotes
EDC (EDCI) Water Soluble (Urea)Acid WashGold Standard. Urea is removed in Step 1.
DCC Insoluble (DCU)Filtration + Acid WashEconomical, but labor-intensive workup.
HATU Water/Org Soluble (TMU)Poly-washRequires thorough water/brine washes to remove Tetramethylurea (TMU).
CDI Gas (

) + Imidazole
Acid WashImidazole is removed in the acid wash.

Frequently Asked Questions (FAQs)

Q: My molecule has a Boc protecting group. Can I use HCl for the wash? A: No. 1M HCl can cleave Boc groups, especially if the exposure time is long.

  • Modification: Substitute 1M HCl with 10% Citric Acid or 0.5M

    
     . These are acidic enough (
    
    
    
    ) to protonate the amine and remove EDC, but mild enough to leave Boc groups intact [1].

Q: I am scaling up to 100g. Does this protocol hold? A: On a large scale, heat generation during the quench is a risk.

  • Modification: Add the acid solution slowly at 0°C. Also, consider using MTBE (Methyl tert-butyl ether) instead of diethyl ether or DCM for extractions; it forms fewer emulsions and is safer on a process scale.

Q: I see a white precipitate after my column. What is it? A: This is likely residual DCU (if DCC was used) or N-acylurea rearrangement products. DCU is notoriously difficult to remove completely.

  • Fix: Dissolve the product in a minimum amount of cold acetone or acetonitrile; DCU will precipitate and can be filtered off [2].[8]

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818.

  • Organic Chemistry Portal. "Weinreb Ketone Synthesis." Organic Chemistry Portal, 2024 .

  • BenchChem. "Application Notes and Protocols for Amide Bond Formation using EDC and HATU." BenchChem Technical Library.

  • Li, J. J. "Weinreb Ketone Synthesis." In Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer, Cham.

Sources

Removing unreacted N,O-dimethylhydroxylamine from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N,O-Dimethylhydroxylamine

Welcome to the technical support center for N,O-dimethylhydroxylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the effective removal of unreacted N,O-dimethylhydroxylamine and its salts from reaction mixtures. As your partner in the lab, we understand that efficient purification is critical for the success of your synthetic endeavors. This resource is structured to address common challenges in a direct question-and-answer format, grounded in fundamental chemical principles and backed by field-proven protocols.

Understanding the Challenge: Properties of N,O-Dimethylhydroxylamine

Before diving into specific removal techniques, it's essential to understand the physicochemical properties of N,O-dimethylhydroxylamine, which dictate the most effective purification strategies. It is commonly used as its hydrochloride salt, a white to off-white crystalline solid soluble in water and polar organic solvents like methanol and ethanol.[1] The free base is a liquid with a low boiling point.[2]

A key parameter governing its removal by extraction is the pKa of its conjugate acid, which is approximately 4.75.[2][3] This indicates that N,O-dimethylhydroxylamine is a weak base.

PropertyValueSource
Appearance (HCl salt) White to off-white crystalline powder[1]
Solubility (HCl salt) Water, Methanol, Ethanol[1]
pKa (conjugate acid) 4.75[2][3]
Boiling Point (free base) 42.4 °C[2]

This pKa value is the cornerstone of the most common removal method: acid-base extraction. By manipulating the pH of the aqueous phase during a liquid-liquid extraction, we can control the partitioning of the amine between the organic and aqueous layers.

Troubleshooting Guide

This section addresses specific issues you may encounter during the workup of reactions involving N,O-dimethylhydroxylamine.

Question 1: My TLC analysis shows a significant amount of unreacted N,O-dimethylhydroxylamine in my crude product after an initial water wash. What is the most straightforward way to remove it?

Answer: The most direct and common method for removing residual N,O-dimethylhydroxylamine is through a series of acidic and basic aqueous washes. This technique leverages the basicity of the nitrogen atom.

The Underlying Principle: Acid-Base Extraction

With a pKa of 4.75 for its conjugate acid, N,O-dimethylhydroxylamine will be predominantly in its protonated, water-soluble hydrochloride form at a pH significantly below 4.75.[2][3] Conversely, at a pH above 4.75, it will exist primarily as the free base, which has higher solubility in organic solvents.

An acidic wash (e.g., with 1 M HCl) will protonate the basic N,O-dimethylhydroxylamine, rendering it highly soluble in the aqueous layer and thus easily extracted from the organic phase. A subsequent basic wash (e.g., with saturated NaHCO₃ solution) will neutralize any remaining acid and remove any acidic byproducts from your reaction.

Step-by-Step Protocol for Acidic and Basic Washes:
  • Initial Dilution: Dilute your reaction mixture with a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Acidic Wash: Transfer the diluted mixture to a separatory funnel and wash with 1 M hydrochloric acid. The volume of the acidic wash should be about 20-30% of the organic layer volume. Shake the funnel vigorously for 30-60 seconds, remembering to vent frequently to release any pressure buildup. Allow the layers to separate and drain the aqueous layer. Repeat this acidic wash two to three times to ensure complete removal.

  • Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid. Be cautious as this may generate CO₂ gas, so vent the separatory funnel frequently.

  • Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine) to remove the bulk of the dissolved water in the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain your crude product, now free of N,O-dimethylhydroxylamine.

G cluster_0 Reaction Workup cluster_1 Aqueous Waste ReactionMixture Crude Reaction Mixture in Organic Solvent SepFunnel Separatory Funnel ReactionMixture->SepFunnel Transfer AcidWash Wash with 1 M HCl (2-3 times) SepFunnel->AcidWash BaseWash Wash with Sat. NaHCO₃ AcidWash->BaseWash Aqueous1 Aqueous Layer (contains protonated N,O-dimethylhydroxylamine) AcidWash->Aqueous1 Extracts BrineWash Wash with Brine BaseWash->BrineWash Aqueous2 Aqueous Layer (neutralized) BaseWash->Aqueous2 Extracts Dry Dry (Na₂SO₄ or MgSO₄) BrineWash->Dry Aqueous3 Aqueous Layer BrineWash->Aqueous3 Extracts Concentrate Concentrate Dry->Concentrate PureProduct Purified Product Concentrate->PureProduct

Caption: Workflow for removing N,O-dimethylhydroxylamine via acid-base extraction.

Question 2: My product is sensitive to acidic conditions. Is there an alternative to an acidic wash for removing N,O-dimethylhydroxylamine?

Answer: Yes, if your product contains acid-labile functional groups, using a strong acid wash is not advisable. In such cases, you have a few effective alternatives:

  • Use of a Milder Acidic Wash: Instead of 1 M HCl, you can use a milder acidic solution like a saturated aqueous solution of ammonium chloride (NH₄Cl), which has a pH of around 4.5-5.5. While less efficient than a strong acid, multiple washes can still effectively remove the N,O-dimethylhydroxylamine.

  • Scavenger Resins: A highly effective and gentle method is the use of scavenger resins. These are solid-supported reagents that react with and bind to specific types of molecules, allowing for their removal by simple filtration.[4]

The Principle of Scavenger Resins

Scavenger resins are functionalized polymers that can selectively react with excess reagents or byproducts.[4] For removing a basic compound like N,O-dimethylhydroxylamine, an acidic scavenger resin (e.g., a resin with sulfonic acid groups) would be ideal. The basic amine will be protonated by the acidic resin and become ionically bound to the solid support.

Alternatively, you can use electrophilic scavenger resins that will covalently bind to the nucleophilic amine. Examples include resins functionalized with isocyanate or sulfonyl chloride groups.

Recommended Scavenger Resins for N,O-Dimethylhydroxylamine Removal
Resin TypeFunctional GroupMechanism of Action
Acidic (Ion-Exchange) Sulfonic Acid (e.g., Dowex® 50WX8)Protonates the amine, forming an ionic bond.
Electrophilic IsocyanateReacts with the amine to form a urea linkage.
Electrophilic Sulfonyl ChlorideReacts with the amine to form a sulfonamide.
Step-by-Step Protocol for Using a Scavenger Resin:
  • Choose the Appropriate Resin: Select a scavenger resin that is compatible with your desired product and solvent system.

  • Add the Resin to the Reaction Mixture: After the reaction is complete, add the scavenger resin directly to the crude reaction mixture. A typical starting point is to use 2-3 equivalents of the resin's functional group capacity relative to the excess N,O-dimethylhydroxylamine.

  • Stir: Gently stir the mixture at room temperature. The required time can vary from a few hours to overnight. Monitor the removal of the N,O-dimethylhydroxylamine by TLC or LC-MS.

  • Filter and Wash: Once the scavenging is complete, filter the reaction mixture to remove the resin. Wash the resin with a small amount of the reaction solvent to recover any adsorbed product.

  • Concentrate: Combine the filtrate and the washings, and concentrate under reduced pressure to obtain your purified product.

Caption: Workflow for scavenger resin-based purification.

Question 3: I've tried aqueous washes, but a small amount of N,O-dimethylhydroxylamine remains. My product is also somewhat polar, making further extractions difficult. What should I do?

Answer: When both your product and the impurity have similar polarities, and aqueous extraction is inefficient, column chromatography is the recommended method for purification.

The Principle of Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel or alumina) and their solubility in a mobile phase (the eluent). N,O-dimethylhydroxylamine, being a polar amine, will have a strong affinity for the polar silica gel stationary phase. By carefully selecting a suitable eluent system, you can elute your likely less polar product while the more polar N,O-dimethylhydroxylamine remains adsorbed on the column.

General Guidance for Chromatographic Separation:
  • Stationary Phase: Silica gel is the most common choice for separating moderately polar organic compounds.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used.

    • Start with a low polarity eluent system and gradually increase the polarity to elute your product.

    • A small amount of a basic modifier, such as triethylamine (0.1-1%), can be added to the eluent to suppress the tailing of basic compounds like your product (if it is basic) and to help move the highly adsorbed N,O-dimethylhydroxylamine if you need to wash the column.

  • Monitoring: Use Thin Layer Chromatography (TLC) to determine the optimal eluent system and to track the separation during the column chromatography.

Step-by-Step Protocol for Column Chromatography:
  • Prepare the Column: Pack a glass column with silica gel slurried in a non-polar solvent.

  • Load the Sample: Dissolve your crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel bed.

  • Elute: Begin eluting with your chosen solvent system, starting with a lower polarity.

  • Collect Fractions: Collect the eluting solvent in fractions.

  • Analyze Fractions: Analyze the collected fractions by TLC to identify which fractions contain your purified product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Frequently Asked Questions (FAQs)

Q1: Can I remove N,O-dimethylhydroxylamine by distillation?

A: While the free base of N,O-dimethylhydroxylamine has a low boiling point (42.4 °C),[2] its removal by distillation from a reaction mixture is often impractical. This is due to the potential for azeotrope formation with common organic solvents and the risk of co-distillation with your product if it is also volatile. Furthermore, if your reaction product has a high boiling point, the required distillation conditions may lead to its decomposition. Therefore, distillation is generally not a recommended method for its removal in a typical laboratory setting.

Q2: I used N,O-dimethylhydroxylamine hydrochloride in my reaction. Do I still need to perform an acidic wash?

A: Yes. Even though you start with the hydrochloride salt, the reaction conditions, especially if a base is used to liberate the free amine, will result in the presence of the basic form of N,O-dimethylhydroxylamine in your reaction mixture. Therefore, an acidic wash is still necessary to ensure its complete removal.

Q3: How can I confirm that all the N,O-dimethylhydroxylamine has been removed?

A: The most reliable methods for confirming the absence of N,O-dimethylhydroxylamine are:

  • Thin Layer Chromatography (TLC): Spot your purified product alongside a standard of N,O-dimethylhydroxylamine on a TLC plate. After developing and visualizing the plate, the absence of a spot corresponding to the standard in your product lane indicates successful removal.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful. N,O-dimethylhydroxylamine has characteristic signals for its two methyl groups. The absence of these signals in the NMR spectrum of your purified product is a strong indicator of its removal.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a very sensitive technique that can detect trace amounts of impurities.

Q4: Are there any safety considerations when working with N,O-dimethylhydroxylamine and the recommended removal procedures?

A: Yes, always adhere to standard laboratory safety practices.

  • N,O-dimethylhydroxylamine: It is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1]

  • Acidic and Basic Solutions: 1 M HCl and 1 M NaOH are corrosive. Handle them with care and wear appropriate PPE. Neutralization reactions can be exothermic, so perform them with cooling if necessary.

  • Organic Solvents: Many organic solvents are flammable and/or toxic. Always work in a well-ventilated fume hood.

References

  • JPH083126A - Method for producing N, O-dimethylhydroxylamine - Google P
  • N,O-Dimethylhydroxylamine - Wikipedia. [Link]

  • Sandhya, K. and Ravindranath, B. (2012) Comparative Efficacy of Polyamine-Based Scavenger Resins. International Journal of Organic Chemistry, 2, 71-74.
  • Scavenger Resins - Amerigo Scientific. [Link]

  • US6437012B1 - Low-swelling, macroporous polymer-supported reagents for organic synthesis and purification - Google P
  • Solid-Supported Reagents and Scavengers - Sopachem. (URL not available)
  • Polymeric Scavenger Reagents in Organic Synthesis - ResearchG
  • Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine - PMC. [Link]

  • NO DIMETHYL HYDROXYLAMINE HYDROCHLORIDE FOR SYNTHESIS. (URL not available)
  • pKa Data Compiled by R. Williams - Organic Chemistry Data. [Link]

  • US3230260A - Process for the isolation of n,o-dimeth-ylhydroxylamine - Google P
  • Process for preparing N,O-dialkylhydroxycarbamic acid esters - European P
  • An efficient conversion of carboxylic acids into Weinreb amides - ark
  • Remove Sticky Reagents. [Link]

  • Extraction method. (URL not available)
  • Extraction and Washing Guide - MIT OpenCourseWare. [Link]

  • N - Organic Syntheses Procedure. [Link]

  • Methods for quenching and working up reactions containing O-Isopropylhydroxylamine hydrochloride. - Benchchem. (URL not available)
  • Organic Scavenger Description Applications - Indion Resins. (URL not available)
  • Hydroxylamine purification via cation exchange - European Patent Office - EP 0001787 B1. (URL not available)
  • Preparation of Weinreb Amides from Carboxylic Acid via CDI Activation. [Link]

  • Synthesis of Weinreb amides using diboronic acid anhydride-catalyzed dehydrative amidation of carboxylic acids - Supporting Inform
  • Quenching of Pyrophoric Materials - The Sarpong Group. (URL not available)
  • Evaluating Autoxidation Radical Scavengers and Additives to Enhance Aminopolymer Sorbent Stability - PMC. [Link]

  • Removing product from aqueous layer : r/chemistry - Reddit. [Link]

  • Workup: DMF or DMSO - University of Rochester. [Link]

  • CN104478757A - Method for safely preparing pure N, O-dimethylhydroxyamine hydrochloride - Google P
  • N,O-Dimethylhydroxylamine | C2H7NO | CID 14232 - PubChem. [Link]

  • KR20050112690A - Novel process for the preparation of weinreb amide derivatives - Google P
  • Weinreb amides. [Link]

  • pka bases.cdx. (URL not available)
  • Detection and removal of contaminating hydroxylamines from the spin trap DEPMPO, and re-evaluation of its use to indicate nitrone radical cation formation and S(N)1 reactions - PubMed. [Link]

  • How To Run A Reaction: The Quench - Department of Chemistry : University of Rochester. [Link]

  • Table S1. Chemical structures and pKa of some hydroxamic acids - The Royal Society of Chemistry. (URL not available)

Sources

Challenges in scaling up the synthesis of 2-bromo-N-methoxy-N-methylthiophene-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Agent: Senior Application Scientist Topic: Process Optimization & Troubleshooting Guide

Executive Summary

Scaling up the synthesis of 2-bromo-N-methoxy-N-methylthiophene-3-carboxamide presents a classic "regioselectivity trap" that often derails campaigns at the kilogram scale. The core challenge lies not in the amidation itself, but in the precise construction of the 2-bromo-3-carboxy scaffold.

This guide addresses the three primary failure modes:

  • Regiochemical Drift: Inadvertent synthesis of the 5-bromo isomer during early-stage bromination.

  • Amidation Exotherms: Runaway temperatures during the Weinreb amide formation via acid chlorides.[1]

  • Purification Bottlenecks: Difficulty crystallizing the oily amide product without chromatography.[1]

Module 1: The "Wrong Isomer" Trap (Starting Material Synthesis)

Q: I brominated 3-thiophenecarboxylic acid using NBS/Br2, but NMR suggests I have the 5-bromo isomer. What happened?

A: You have fallen into the electrophilic substitution trap. In 3-thiophenecarboxylic acid , the sulfur atom activates both ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


-positions (C2 and C5).[1] However, the carboxyl group at C3 is electron-withdrawing.[1]
  • Electrophilic Bromination (NBS/Br2): The reaction prefers the C5 position because it is furthest from the destabilizing electron-withdrawing carboxyl group.[1] You made 5-bromo-3-thiophenecarboxylic acid .

  • The Fix (Directed Lithiation): To install bromine at C2 , you must utilize Directed Ortho Metalation (DoM) .[1] The carboxylate group (after deprotonation) coordinates the lithium base, directing the second equivalent of base to deprotonate the adjacent C2 position.[1]

Protocol: The Dianion Strategy (Regioselective for C2)

  • Deprotonation: Dissolve 3-thiophenecarboxylic acid in THF at -78°C.

  • Lithiation: Add 2.2 equivalents of LDA .

    • Eq 1: Deprotonates the carboxylic acid (forming -COOLi).[1]

    • Eq 2: Deprotonates C2 (forming the C2-Li species) via the DoM effect.[1]

  • Quench: Add a bromine source (e.g., CBr4 or Br2 ) at -78°C.

  • Result: Exclusive formation of 2-bromo-3-thiophenecarboxylic acid .

Visualizing the Regioselectivity Divergence

Regioselectivity cluster_0 Electrophilic Route (Avoid) cluster_1 DoM Route (Recommended) Start 3-Thiophenecarboxylic Acid NBS Reagent: NBS or Br2 Start->NBS LDA Reagent: LDA (2.2 eq) then Br2/CBr4 Start->LDA Prod5 5-Bromo Isomer (Major Product) NBS->Prod5 Steric/Electronic Preference Prod2 2-Bromo Isomer (Target Material) LDA->Prod2 Directed Ortho Metalation

Caption: Divergent reaction pathways determined by reagent choice. Electrophilic substitution yields the incorrect 5-bromo isomer, while lithiation targets the desired 2-bromo position.

Module 2: Scaling the Amidation (Weinreb Synthesis)

Q: Should I use a coupling agent (EDC/HATU) or the Acid Chloride method for >100g scale?

A: For scale-up (>100g), the Acid Chloride method is superior in cost and purification, provided you manage the exotherm.[1] Coupling agents like HATU are prohibitively expensive and produce byproducts (urea derivatives) that are difficult to remove without chromatography.[1]

Comparison of Methods

FeatureAcid Chloride Route (Recommended)Coupling Agent (EDC/CDI)
Reagents Thionyl Chloride (

$)
EDC/HOBt or HATU (

$)
Byproducts HCl, SO2 (Gases - easily removed)Urea derivatives (Solids - require wash/col)
Atom Economy HighLow (large mass of coupling agent wasted)
Scalability Excellent (Standard Industrial Process)Moderate (Cost/Waste limits)
Q: My reaction mixture turned into a solid block during the amine addition. What happened?

A: You likely precipitated the Weinreb amine salts or the product too fast due to incorrect stoichiometry or solvent choice.

  • The Cause:

    
    -Dimethylhydroxylamine is supplied as a hydrochloride salt.[1] You need 2 equivalents of base  (e.g., Triethylamine or DIPEA):
    
    • Base Eq 1: Frees the free amine from the HCl salt.[1]

    • Base Eq 2: Neutralizes the HCl generated during the substitution reaction.[1]

  • The Fix:

    • Generate the Acid Chloride (using SOCl2 + cat.[1] DMF in Toluene or DCM).[1] Evaporate excess SOCl2 if possible, or use a slight excess and vent.[1]

    • Separate Vessel: Slurry the

      
      -dimethylhydroxylamine·HCl in DCM/Toluene with 2.2 eq of Triethylamine  at 0°C.
      
    • Controlled Addition: Add the Acid Chloride solution slowly to the amine/base slurry. This controls the exotherm and prevents localized precipitation/clumping.[1]

Module 3: Workup & Purification (Avoiding Columns)

Q: The product is an oil.[1] How do I get a solid without running a silica column?

A: Weinreb amides are notoriously oily, but the 2-bromo-3-carboxamide derivative has a high enough melting point to crystallize if impurities are removed.

Troubleshooting the Workup:

  • Acid Wash (Critical): Wash the organic layer with 1M HCl .[1] This removes unreacted amine, pyridine/TEA, and any DMAP used.[1]

  • Base Wash: Wash with saturated NaHCO3 to remove any unreacted carboxylic acid or hydrolyzed acid chloride.[1]

  • Crystallization Solvent:

    • Swap solvent from DCM to MTBE (Methyl tert-butyl ether) or Heptane/Ethyl Acetate (5:1) .[1]

    • Concentrate the organic phase to a thick oil.[1]

    • Add warm MTBE.[1] If it doesn't dissolve, add small amounts of EtOAc.[1]

    • Cool slowly to 0°C with seeding.

Module 4: Process Flow & Safety

Process Flow Diagram (Acid Chloride Route)

ProcessFlow RawMat 2-Bromo-3-thiophenecarboxylic Acid Step1 Step 1: Activation + SOCl2 (1.2 eq) + DMF (cat.) Solvent: Toluene/DCM RawMat->Step1 Reflux 2-3h Step2 Step 2: Amidation + N,O-Dimethylhydroxylamine HCl + Et3N (2.2 eq) Temp: 0°C -> RT Step1->Step2 Slow Addition (Exotherm Control) Quench Quench & Wash 1. Water 2. 1M HCl (Remove amines) 3. Sat. NaHCO3 (Remove acids) Step2->Quench Isolate Isolation Solvent Swap -> MTBE/Heptane Crystallization Quench->Isolate

Caption: Optimized workflow for the conversion of the acid to the Weinreb amide, emphasizing the critical wash steps for purification.

Safety & Stability FAQs
  • Q: Is the compound light sensitive?

    • A: Yes, like many brominated thiophenes, it can undergo photodebromination or oxidation over time.[1] Store in amber glass under nitrogen/argon at 2-8°C.

  • Q: Are there specific hazards with the waste stream?

    • A: The aqueous waste from the amidation contains triethylamine hydrochloride and potentially traces of alkyl halides. Do not mix with bleach (oxidizers) as this can generate toxic chloramines.[1]

References

  • Regioselectivity in Thiophene Bromination

    • Topic: Explanation of C5 vs C2 selectivity in electrophilic substitution of 3-substituted thiophenes.
    • Source: Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry. Wiley.[1]

    • Context: "Electrophilic attack on thiophene-3-carboxylic acid occurs at C5 due to the directing effect of sulfur and the meta-directing carboxyl group."
  • Directed Ortho Metalation (DoM)

    • Topic: Protocol for lithi
    • Source: Slocum, D. W., & Gierer, P. L. (1976).[1] Directed Metalation of Heterocycles. Journal of Organic Chemistry.

    • Context: Describes the use of 2 equivalents of LDA to generate the C2-lithi
    • URL:[Link][1]

  • Weinreb Amide Synthesis via Acid Chlorides

    • Topic: General procedure for converting carboxylic acids to Weinreb amides using SOCl2.[1]

    • Source: Nahm, S., & Weinreb, S. M. (1981).[1] N-Methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters.

    • Context: The foundational paper establishing the stoichiometry and conditions for Weinreb amide synthesis.[1]

    • URL:[Link][1]

  • Scale-Up of Thiophene Carboxamides

    • Topic: Process safety and handling of thiophene acid chlorides.
    • Source: Org.[1][2][3][4] Process Res. Dev. (Generic reference to thiophene scale-up principles).

    • Context: Highlights the stability of thiophene acid chlorides compared to furan deriv

Sources

Navigating the Solvent Maze: A Technical Guide to Optimizing Weinreb Amide Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the Weinreb amide synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize their reaction conditions, with a particular focus on the critical role of the solvent. As experienced chemists know, the choice of solvent can be the determining factor between a high-yielding, clean reaction and a complex mixture that requires extensive purification. This resource provides in-depth, field-tested insights to help you navigate the complexities of solvent selection and troubleshoot common issues encountered during Weinreb amide formation.

Frequently Asked Questions (FAQs) on Solvent Selection

Here, we address some of the most common questions our application scientists receive regarding solvent choice for Weinreb amide synthesis.

Q1: What are the most common solvents used for Weinreb amide formation, and why?

A1: The most frequently employed solvents are aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and N,N-dimethylformamide (DMF). The choice is dictated by several factors, primarily the solubility of the starting materials (carboxylic acid, coupling reagents, and N,O-dimethylhydroxylamine hydrochloride) and the reaction temperature. DCM is a versatile, non-polar aprotic solvent that is compatible with many common coupling reagents. THF, being more polar, can be a good choice when reactant solubility is an issue. DMF is a highly polar aprotic solvent, often used for its excellent solvating power, especially for more polar or sparingly soluble substrates.

Q2: Can I use protic solvents like ethanol or water?

A2: It is generally not recommended to use protic solvents for Weinreb amide formation. Protic solvents contain acidic protons (e.g., -OH, -NH) that can engage in hydrogen bonding with the nucleophile (the deprotonated N,O-dimethylhydroxylamine), effectively "caging" it and reducing its reactivity.[1][2][3] This can lead to significantly slower reaction rates or even complete inhibition of the reaction. Furthermore, protic solvents can react with many of the coupling reagents used to activate the carboxylic acid.

Q3: How does solvent polarity affect the reaction?

A3: Solvent polarity plays a crucial role. Polar aprotic solvents are generally preferred because they can dissolve the ionic intermediates formed during the activation of the carboxylic acid without deactivating the nucleophile.[1] However, highly polar solvents can sometimes promote side reactions. For instance, in carbodiimide-mediated couplings, polar solvents can favor the rearrangement of the O-acylisourea intermediate to the undesired N-acylurea byproduct.[4] Therefore, a solvent with moderate polarity, or a mixture of solvents, is often the optimal choice.

Q4: My starting carboxylic acid is not soluble in DCM. What should I do?

A4: This is a common issue. If your starting material has poor solubility in DCM, you can try using a more polar co-solvent. Adding THF to the DCM is a good first step, as it can significantly improve solubility without drastically changing the reaction conditions.[5] In cases of very poor solubility, switching to a more polar solvent like DMF might be necessary. However, be mindful that a change in solvent may require re-optimization of other reaction parameters, such as temperature and reaction time.

Troubleshooting Guide: Overcoming Common Solvent-Related Hurdles

This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during your Weinreb amide synthesis.

Problem 1: Low or No Product Formation

Q: I am not getting the desired Weinreb amide, or the yield is very low. Could the solvent be the culprit?

A: Absolutely. Here’s a systematic approach to troubleshooting this issue from a solvent perspective:

  • Check for Protic Solvent Contamination: Ensure your aprotic solvent is anhydrous. The presence of water or other protic impurities can quench your activated carboxylic acid and deactivate the nucleophile.

  • Evaluate Nucleophile Reactivity: As mentioned, if you are inadvertently using a protic solvent, the nucleophilicity of the N,O-dimethylhydroxylamine will be significantly diminished.[1][2][3] Switch to a dry, aprotic solvent.

  • Assess Solubility: If your starting materials are not fully dissolved, the reaction will be heterogeneous and likely very slow. Observe the reaction mixture. If you see suspended solids, consider the solubility solutions mentioned in the FAQs (adding a co-solvent or switching to a more polar solvent).[5][6]

Problem 2: Formation of Significant Byproducts

Q: My reaction is messy, with multiple spots on the TLC plate. How can the solvent influence byproduct formation?

A: The solvent can have a profound effect on the reaction's selectivity.

  • N-Acylurea Formation with Carbodiimides: If you are using a carbodiimide coupling reagent like DCC or EDCI, the formation of N-acylurea is a common side reaction. This is often exacerbated in more polar solvents. Using a solvent with a low dielectric constant, such as DCM or chloroform, can minimize this side reaction.[7]

  • Racemization of Chiral Carboxylic Acids: For chiral carboxylic acids, particularly α-amino acids, racemization can be a concern. The choice of solvent and coupling reagent is critical. While this is a complex topic, generally, non-polar solvents can sometimes help to suppress racemization by disfavoring the formation of polar intermediates that can lead to loss of stereochemical integrity.

Problem 3: Difficult Aqueous Workup and Product Isolation

Q: I am having trouble with emulsions during the aqueous workup, making it difficult to isolate my product. What can I do?

A: This is a frequent challenge, especially when using DCM as the solvent.

  • Breaking Emulsions: If you encounter a stubborn emulsion, adding a saturated aqueous solution of sodium chloride (brine) can help. Brine increases the ionic strength of the aqueous layer, which can help to break the emulsion and improve phase separation.[8]

  • Solvent Swap for Extraction: If emulsions are a persistent issue with DCM, consider performing a solvent exchange after the reaction is complete. You can remove the DCM under reduced pressure and then redissolve the residue in a less dense, water-immiscible solvent like ethyl acetate or diethyl ether for the extraction. Diethyl ether can be particularly effective at breaking up emulsions.[8]

Solvent Properties and Their Impact on Weinreb Amide Formation

The following table summarizes the properties of commonly used solvents and their implications for Weinreb amide synthesis.

SolventPolarityTypeBoiling Point (°C)Key Considerations
Dichloromethane (DCM)Polar AproticHalogenated39.6Good general-purpose solvent, low boiling point for easy removal. Can cause emulsions during workup.[8]
Tetrahydrofuran (THF)Polar AproticEther66Good solvating power for many organics. Can be used as a co-solvent to improve solubility in DCM.[5]
N,N-Dimethylformamide (DMF)Polar AproticAmide153Excellent solvating power for polar and sparingly soluble substrates. High boiling point can make it difficult to remove.
Acetonitrile (MeCN)Polar AproticNitrile82Good for dissolving a range of starting materials. Can be a good alternative to halogenated solvents.
TolueneNon-polar AproticAromatic111Can be useful for higher temperature reactions. Less likely to cause emulsions than DCM.

Experimental Workflow for Solvent Optimization

The following diagram illustrates a logical workflow for selecting and optimizing the solvent for your Weinreb amide formation.

Solvent_Optimization_Workflow A Define Starting Materials (Carboxylic Acid, Coupling Reagent) B Initial Solvent Choice: DCM A->B C Check Solubility of All Reagents B->C D Soluble? C->D E Proceed with Reaction D->E Yes F Add Co-solvent (e.g., THF) or Switch to a More Polar Solvent (e.g., DMF) D->F No G Monitor Reaction Progress (TLC, LC-MS) E->G F->C H Reaction Clean and High-Yielding? G->H I Process Optimization Complete H->I Yes J Troubleshoot: - Consider alternative coupling reagents - Adjust temperature - Evaluate byproduct formation H->J No J->B Re-evaluate Solvent

Caption: A stepwise approach to selecting and optimizing the reaction solvent.

The Causality Behind Solvent Choices: A Deeper Dive

The principles of physical organic chemistry govern the profound impact of solvents on reaction outcomes. In the context of Weinreb amide formation, which is fundamentally a nucleophilic acyl substitution, the solvent's role extends beyond simple dissolution.

The Role of Aprotic Solvents in Enhancing Nucleophilicity

As previously mentioned, polar aprotic solvents are the solvents of choice for this transformation. The underlying reason is their inability to act as hydrogen bond donors.[2][3] This is critical because the active nucleophile, the deprotonated N,O-dimethylhydroxylamine, is an anion. In a protic solvent, the solvent molecules would form a "solvent shell" around the anion through hydrogen bonding, stabilizing it and making it less reactive.[1] Polar aprotic solvents, while still possessing a dipole moment that aids in dissolving ionic species, do not form this deactivating hydrogen-bonded cage. This leaves the nucleophile "naked" and highly reactive, poised to attack the activated carboxylic acid.

Solvent Coordination and Intermediate Stability

The solvent can also play a coordinating role, particularly with metal-containing reagents or intermediates. For instance, in reactions involving Grignard or organolithium reagents for the subsequent conversion of the Weinreb amide to a ketone, the coordinating ability of the solvent (e.g., THF) is crucial for stabilizing the organometallic species.

The following diagram illustrates the difference in nucleophile solvation between protic and aprotic solvents.

Caption: Protic vs. Aprotic Solvent Effects on Nucleophile Reactivity.

By understanding these fundamental principles, you can make more informed decisions when selecting a solvent for your Weinreb amide synthesis, leading to more efficient and successful outcomes.

References

  • Weinreb Amidation as the Cornerstone of an Improved Synthetic Route to A-Ring-Modified Derivatives of Luotonin A. National Center for Biotechnology Information. [Link]

  • Polar Protic and Polar Aprotic Solvents. Chemistry Steps. [Link]

  • Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. CD ComputaBio. [Link]

  • (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. ACS Publications. [Link]

  • synthesis of ketones by utilizing thioesters as “radical weinreb amides”. Treasures @ UT Dallas. [Link]

  • (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. National Center for Biotechnology Information. [Link]

  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]

  • Protic vs. Aprotic Solvents: Difference in Organic Chemistry. Orango. [Link]

  • Preparation of Weinreb Amides from Carboxylic Acid via CDI Activation. ChemRXiv. [Link]

  • Weinreb ketone synthesis. Wikipedia. [Link]

  • 6.05.1. Protic vs Aprotic Solvents. Chemistry LibreTexts. [Link]

  • Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. Kinetic Control. The Royal Society of Chemistry. [Link]

  • (E)-Selective Weinreb Amide–type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. ChemRxiv. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]

  • Protic vs. Aprotic Solvents: Understanding Their Unique Roles in Chemistry. Oreate AI Blog. [Link]

  • [Problem] Weinreb-Ketone synthesis / Isoxazoles. Reddit. [Link]

  • Weinreb amide workup extraction issues. Reddit. [Link]

  • Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. YouTube. [Link]

  • Notes. Organic Syntheses. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the NMR Characterization of 2-bromo-N-methoxy-N-methylthiophene-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) characteristics of 2-bromo-N-methoxy-N-methylthiophene-3-carboxamide, a versatile building block in medicinal chemistry. As a Weinreb amide of a substituted thiophene, its unique structural features present interesting challenges and learning opportunities in spectral interpretation. This document will serve as a practical comparison guide, offering predicted spectral data, analysis of analogous structures, and detailed experimental protocols to aid researchers in their synthetic endeavors.

The Structural Context: Predicting the NMR Landscape

2-bromo-N-methoxy-N-methylthiophene-3-carboxamide combines a 2,3-disubstituted thiophene ring with a Weinreb amide functionality. The bromine atom at the 2-position and the carboxamide group at the 3-position create a specific electronic environment that influences the chemical shifts and coupling constants of the thiophene ring protons. Furthermore, the N-methoxy-N-methylamide group introduces its own set of characteristic signals and, importantly, the potential for rotational isomerism, a key consideration in the interpretation of its NMR spectrum.

Predicted ¹H NMR Spectrum: A Detailed Analysis

Based on the analysis of structurally related compounds, including 2-bromothiophene and various N-methoxy-N-methylamides, a predicted ¹H NMR spectrum of the target molecule in a standard solvent like CDCl₃ would exhibit the following key features.

dot graph "molecular_structure" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.1]; node [shape=plaintext, fontsize=10];

} Caption: Structure of 2-bromo-N-methoxy-N-methylthiophene-3-carboxamide.

Thiophene Ring Protons (H4 and H5):

The two protons on the thiophene ring, H4 and H5, will appear as two distinct doublets due to vicinal coupling.

  • H5: This proton is expected to resonate further downfield, likely in the range of δ 7.30-7.50 ppm . Its chemical shift is influenced by the deshielding effect of the adjacent sulfur atom and the bromine at the 2-position.

  • H4: This proton will likely appear upfield relative to H5, in the region of δ 7.00-7.20 ppm .

The coupling constant between these two protons, ³J(H4-H5), is anticipated to be in the range of 5.0-6.0 Hz , which is characteristic for protons on a thiophene ring.

Weinreb Amide Protons (N-OCH₃ and N-CH₃):

A critical feature in the ¹H NMR spectrum of this molecule is the appearance of the N-methoxy and N-methyl signals. Due to the partial double bond character of the C-N bond in the amide, rotation around this bond is restricted. This restricted rotation can lead to the presence of two rotamers (s-cis and s-trans) at room temperature, especially given the steric hindrance from the ortho-bromine substituent. This phenomenon often results in broad signals or even two distinct sets of signals for the methoxy and methyl groups.

  • N-OCH₃: A singlet (or two broadened singlets) is expected around δ 3.60-3.80 ppm .

  • N-CH₃: A singlet (or two broadened singlets) is expected around δ 3.20-3.40 ppm .

The observation of broad signals for these groups is a strong indicator of hindered rotation and can be further investigated by variable temperature NMR studies. At higher temperatures, the rate of rotation increases, which can lead to the coalescence of the two signals into a single, sharp peak.

Comparative Data from Analogous Structures

To build confidence in our predicted spectrum, let's compare it with experimental data from closely related molecules.

CompoundH4 Chemical Shift (ppm)H5 Chemical Shift (ppm)³J(H4-H5) (Hz)Reference
2-Bromothiophene~6.99~7.23~5.6[1]
2-Bromothiophene-3-carbaldehyde~7.18~7.65~5.5[2]
Predicted for Target Molecule 7.00-7.20 7.30-7.50 5.0-6.0 -

The data from 2-bromothiophene-3-carbaldehyde is particularly insightful. The presence of an electron-withdrawing carbonyl group at the 3-position significantly deshields the H5 proton, a trend we expect to see with our target molecule as well.

Weinreb Amide MoietyN-OCH₃ Chemical Shift (ppm)N-CH₃ Chemical Shift (ppm)Reference
General Range3.50 - 3.803.10 - 3.40
ortho-substituted benzamidesBroad signals or two distinct signalsBroad signals or two distinct signals
Predicted for Target Molecule 3.60-3.80 (potentially broad) 3.20-3.40 (potentially broad) -

The study on ortho-substituted N-methoxy-N-methyl benzamides provides a strong rationale for anticipating broadened signals for the amide protons in our target molecule due to the adjacent bromine atom.

Predicted ¹³C NMR Spectrum: A Structural Fingerprint

The proton-decoupled ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule.

Thiophene Ring Carbons:

  • C2 (bearing Br): This carbon will be significantly shielded by the bromine atom and is expected to appear in the range of δ 110-115 ppm .

  • C3 (bearing the amide): This quaternary carbon will be deshielded by the carbonyl group and will likely resonate between δ 135-140 ppm .

  • C4 and C5: These protonated carbons are expected in the aromatic region, with C5 likely being slightly downfield of C4. Predicted ranges are δ 128-132 ppm for C5 and δ 125-129 ppm for C4.

Weinreb Amide and Methyl Carbons:

  • C=O: The carbonyl carbon will be the most deshielded carbon in the spectrum, appearing around δ 165-170 ppm .

  • N-OCH₃: The methoxy carbon is expected at approximately δ 60-63 ppm .

  • N-CH₃: The N-methyl carbon will be the most upfield signal, predicted to be in the range of δ 32-35 ppm .

Comparative ¹³C NMR Data
CompoundC2 (ppm)C3 (ppm)C4 (ppm)C5 (ppm)Reference
2-Bromothiophene~112.5~128.2~128.2~130.5[3]
Predicted for Target Molecule 110-115 135-140 125-129 128-132 -

Experimental Protocols for NMR Analysis

To obtain high-quality NMR data for 2-bromo-N-methoxy-N-methylthiophene-3-carboxamide, the following experimental protocols are recommended.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a good initial choice as it is a common solvent for small organic molecules. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone (acetone-d₆) can be used. Be aware that solvent choice can influence chemical shifts.

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm. Most deuterated solvents contain a small amount of TMS.

¹H NMR Acquisition

dot graph "1H_NMR_Workflow" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.2]; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} Caption: Workflow for ¹H NMR data acquisition and analysis.

  • Spectrometer: Use a spectrometer with a field strength of at least 300 MHz for adequate signal dispersion.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is sufficient.

    • Number of Scans: 16 to 64 scans are typically adequate for a sample of this concentration.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is usually sufficient.

    • Acquisition Time: An acquisition time of 2-4 seconds will provide good resolution.

  • Data Processing: Process the raw data using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing to TMS.

¹³C NMR Acquisition
  • Spectrometer: The same spectrometer as for ¹H NMR can be used.

  • Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30) should be used to obtain a spectrum with singlets for each carbon.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 2 seconds is a good starting point.

  • DEPT (Distortionless Enhancement by Polarization Transfer): To aid in the assignment of carbon signals, it is highly recommended to perform DEPT-135 and DEPT-90 experiments. These will help distinguish between CH, CH₂, and CH₃ groups.

2D NMR Experiments for Unambiguous Assignment

For complete and unambiguous assignment of all proton and carbon signals, the following 2D NMR experiments are invaluable:

  • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, particularly between H4 and H5 of the thiophene ring.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for assigning quaternary carbons and confirming the connectivity of the amide group to the thiophene ring. For instance, correlations from the H4 and H5 protons to the carbonyl carbon (C=O) would be expected. Long-range couplings between the thiophene ring protons and carbons across the ring can also be observed.[4]

dot graph "2D_NMR_Connectivity" { graph [splines=true, overlap=false, nodesep=0.3]; node [shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#EA4335", arrowhead=vee];

} Caption: Key 2D NMR correlations for structural assignment.

Conclusion and Best Practices

The NMR characterization of 2-bromo-N-methoxy-N-methylthiophene-3-carboxamide is a multifaceted task that requires a systematic approach. By leveraging predictive knowledge based on analogous structures and employing a suite of 1D and 2D NMR experiments, a complete and unambiguous structural assignment can be achieved. The potential for rotational isomerism in the Weinreb amide moiety is a key feature to be aware of and can be confirmed through variable temperature NMR studies. This guide provides a solid foundation for researchers working with this and similar heterocyclic compounds, enabling them to confidently interpret their NMR data and accelerate their research and development efforts.

References

  • Harikrishna, K., Balasubramaniam, S., Rakshit, A., & Aidhen, I. S. (2015). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Indian Journal of Chemistry - Section B, 54B(1), 77-83.
  • Fringuelli, F., & Taticchi, A. (2002). The Paal-Knorr Synthesis of Heterocycles. In Comprehensive Organic Synthesis II (pp. 409-445). Elsevier.
  • Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2009).
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Gunther, H. (2013).
  • Keeler, J. (2010). Understanding NMR Spectroscopy. John Wiley & Sons.
  • Sone, T., Takahashi, K., & Fujieda, K. (1977). ¹³C NMR spectra of thiophenes. III—Bromothiophenes. Organic Magnetic Resonance, 10(2), 125-128.
  • Breitmaier, E., & Voelter, W. (2007). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. John Wiley & Sons.
  • Nanalysis. (2022). Using NMR to observe the restricted rotation in amide bonds. Retrieved from [Link]

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A Comparative Guide to the Reactivity of 2-Bromo vs. 3-Bromo Thiophene Carboxamides in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of novel molecular entities, the thiophene carboxamide scaffold is a cornerstone of modern medicinal chemistry.[1][2] Its prevalence in pharmacologically active compounds underscores the importance of understanding the nuanced reactivity of its functionalized derivatives.[2][3] This guide provides an in-depth, objective comparison of the reactivity of two key isomeric building blocks: 2-bromo and 3-bromo thiophene carboxamides. By delving into the fundamental principles of thiophene chemistry and examining their performance in pivotal cross-coupling reactions, this document aims to equip you with the field-proven insights necessary for strategic synthetic planning and efficient execution.

The Foundational Chemistry: Understanding Reactivity in the Thiophene Ring

The inherent reactivity of the thiophene ring is dictated by the electron-donating nature of the sulfur atom, which enriches the aromatic system and influences the regioselectivity of electrophilic and nucleophilic substitution reactions.[2] The position of a substituent, such as a bromine atom, significantly alters the electronic landscape of the ring, thereby governing its susceptibility to participate in transformative reactions like palladium-catalyzed cross-couplings.

The carboxamide group, being an electron-withdrawing group, deactivates the thiophene ring towards electrophilic substitution but can influence the reactivity of adjacent positions in nucleophilic aromatic substitution and cross-coupling reactions.[3][4] This electronic interplay between the sulfur heteroatom, the bromine substituent, and the carboxamide moiety is central to understanding the differential reactivity of the 2-bromo and 3-bromo isomers.

Comparative Reactivity in Key Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C and C-N bond formation.[5][6][7] The efficiency of these reactions with bromothiophene substrates is highly dependent on the position of the bromine atom. The rate-determining step in many of these catalytic cycles is the oxidative addition of the aryl halide to the Pd(0) catalyst.[7][8][9] The ease of this step is influenced by the C-Br bond strength and the electronic environment of the carbon atom bearing the bromine.

Generally, in thiophene systems, the α-positions (C2 and C5) are more reactive than the β-positions (C3 and C4) in palladium-catalyzed cross-coupling reactions. This is attributed to the greater stabilization of the transition state during oxidative addition at the α-position due to the proximity of the sulfur atom.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide.[5][10] When comparing 2-bromo and 3-bromo thiophene carboxamides, the 2-bromo isomer is expected to exhibit higher reactivity.

Suzuki_Coupling cluster_reactants Reactants cluster_catalyst Catalytic Cycle Thiophene_Carboxamide 2- or 3-Bromo Thiophene Carboxamide Oxidative_Addition Oxidative Addition Thiophene_Carboxamide->Oxidative_Addition Boronic_Acid R-B(OH)₂ Transmetalation Transmetalation Boronic_Acid->Transmetalation Base Pd(0) Pd(0)L₂ Pd(0)->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)-Br(L)₂ Oxidative_Addition->Pd(II)_Complex Pd(II)_Aryl_Complex Ar-Pd(II)-R(L)₂ Transmetalation->Pd(II)_Aryl_Complex Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0) Regeneration Product Arylated Thiophene Carboxamide Reductive_Elimination->Product Pd(II)_Complex->Transmetalation Pd(II)_Aryl_Complex->Reductive_Elimination

Expected Reactivity: 2-bromo thiophene carboxamide > 3-bromo thiophene carboxamide

This heightened reactivity of the 2-bromo isomer is a direct consequence of the bromine atom being at an α-position, facilitating a more rapid oxidative addition to the palladium catalyst.

Table 1: Representative Suzuki-Miyaura Coupling Conditions

SubstrateCatalystBaseSolventTemp (°C)Yield (%)Reference
5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamidePd(PPh₃)₄K₃PO₄1,4-Dioxane9037-72[11]
4,5-Dibromothiophene-2-carbaldehydePd(PPh₃)₄K₂CO₃Dioxane/H₂O90Good[6]
2-Bromo-4-iodopyridine (at Iodo position)Pd(PPh₃)₄K₂CO₃Toluene/H₂O10085-95[8]

Note: The yields for 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide demonstrate successful coupling at the 5-position (an α-position), which is electronically similar to the 2-position.

Stille Coupling

The Stille coupling reaction, which pairs an organohalide with an organotin compound, is another cornerstone of C-C bond formation.[12][13][14] Similar to the Suzuki coupling, the reactivity trend is expected to favor the 2-bromo isomer.

Stille_Coupling cluster_reactants Reactants cluster_catalyst Catalytic Cycle Thiophene_Carboxamide 2- or 3-Bromo Thiophene Carboxamide Oxidative_Addition Oxidative Addition Thiophene_Carboxamide->Oxidative_Addition Organostannane R-Sn(Alkyl)₃ Transmetalation Transmetalation Organostannane->Transmetalation Pd(0) Pd(0)L₂ Pd(0)->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)-Br(L)₂ Oxidative_Addition->Pd(II)_Complex Pd(II)_Aryl_Complex Ar-Pd(II)-R(L)₂ Transmetalation->Pd(II)_Aryl_Complex Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0) Regeneration Product Arylated Thiophene Carboxamide Reductive_Elimination->Product Pd(II)_Complex->Transmetalation Pd(II)_Aryl_Complex->Reductive_Elimination

Expected Reactivity: 2-bromo thiophene carboxamide > 3-bromo thiophene carboxamide

The rationale remains consistent: the C-Br bond at the α-position is more susceptible to oxidative addition by the palladium catalyst.

Table 2: Representative Stille Coupling Conditions

SubstrateCatalystAdditiveSolventTemp (°C)Reference
Aryl HalidesPd(PPh₃)₄LiClDioxane110[15]
Aryl BromidesPd(OAc)₂/Dabco-DMF100[14]
Aryl HalidesPd(PPh₃)₂Cl₂-Toluene100[16]

Note: While direct comparative data for the title compounds is scarce, these general conditions are effective for a range of aryl bromides.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds, coupling an amine with an aryl halide.[17][18][19] The same reactivity trend is anticipated, with the 2-bromo isomer being the more facile coupling partner.

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_catalyst Catalytic Cycle Thiophene_Carboxamide 2- or 3-Bromo Thiophene Carboxamide Oxidative_Addition Oxidative Addition Thiophene_Carboxamide->Oxidative_Addition Amine R₂NH Amine_Coordination Amine Coordination Amine->Amine_Coordination Pd(0) Pd(0)L₂ Pd(0)->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)-Br(L)₂ Oxidative_Addition->Pd(II)_Complex Pd(II)_Amine_Complex [Ar-Pd(II)-NHR₂(L)₂]⁺Br⁻ Amine_Coordination->Pd(II)_Amine_Complex Deprotonation Deprotonation Pd(II)_Amido_Complex Ar-Pd(II)-NR₂(L)₂ Deprotonation->Pd(II)_Amido_Complex Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0) Regeneration Product Aminated Thiophene Carboxamide Reductive_Elimination->Product Pd(II)_Complex->Amine_Coordination Pd(II)_Amine_Complex->Deprotonation Base Pd(II)_Amido_Complex->Reductive_Elimination

Expected Reactivity: 2-bromo thiophene carboxamide > 3-bromo thiophene carboxamide

Table 3: Representative Buchwald-Hartwig Amination Conditions

SubstrateCatalystLigandBaseSolventTemp (°C)Reference
Deactivated AminothiophenesPd(OAc)₂XantphosCs₂CO₃-Good yields[20]
Aryl HalidesPd(0) complexChelating phosphineNaOt-Bu, LHMDS, etc.THF, Toluene, Dioxane25-100[18]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

A representative procedure for the Suzuki-Miyaura coupling of a bromothiophene carboxamide is as follows:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the bromothiophene carboxamide (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane or a mixture of toluene/ethanol/water).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination

A representative procedure for the Buchwald-Hartwig amination of a bromothiophene carboxamide is as follows:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the bromothiophene carboxamide (1.0 equiv.), the amine (1.1-1.5 equiv.), the base (e.g., NaOt-Bu or Cs₂CO₃, 1.5-2.0 equiv.), the palladium precatalyst (e.g., Pd(OAc)₂ or a Pd(0) source, 1-5 mol%), and the phosphine ligand (e.g., Xantphos or BINAP, 1.2-1.5 times the amount of Pd).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated.

  • Purification: The crude product is purified by column chromatography.

Conclusion and Strategic Recommendations

The comparative analysis of the reactivity of 2-bromo and 3-bromo thiophene carboxamides in palladium-catalyzed cross-coupling reactions reveals a clear and predictable trend: the 2-bromo isomer is the more reactive substrate. This is a direct consequence of the bromine atom's position on the thiophene ring, with the α-position (C2) being more susceptible to oxidative addition than the β-position (C3).

For the synthetic chemist, this has several practical implications:

  • Reaction Conditions: Milder reaction conditions (lower temperatures, shorter reaction times, lower catalyst loadings) may be sufficient for successful coupling with 2-bromo thiophene carboxamides. Conversely, more forcing conditions may be necessary to achieve comparable yields with the 3-bromo isomers.

  • Regioselectivity: In di- or poly-brominated thiophene carboxamides, selective coupling at the more reactive α-position can often be achieved by careful control of stoichiometry and reaction conditions.

  • Strategic Synthesis: When designing a synthetic route, the choice between a 2-bromo or 3-bromo thiophene carboxamide starting material can significantly impact the overall efficiency of the synthesis. If a particular substitution pattern is desired, it may be more strategic to introduce functionality at the more reactive position first.

By understanding the fundamental principles that govern the reactivity of these important building blocks, researchers can make more informed decisions in the design and execution of their synthetic strategies, ultimately accelerating the discovery and development of novel chemical entities.

References

  • Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. (n.d.). National Library of Medicine. [Link]

  • Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. (2021). MDPI. [Link]

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (2023). MDPI. [Link]

  • Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. (2010). National Library of Medicine. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • Stille Coupling. (n.d.). OpenOChem Learn. [Link]

  • Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. (2011). ResearchGate. [Link]

  • Mechanistic studies of transition metal-catalyzed cross-coupling reactions. (2023). International Journal of Advanced Chemistry Research. [Link]

  • Influence of side-chain substitution for thiophene-based conjugated polymers on the charge transport properties: Carboxylate ester group versus carboxamide group. (2019). ResearchGate. [Link]

  • Dimerization reactions with oxidized brominated thiophenes. (2023). New Journal of Chemistry. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). ProQuest. [Link]

  • Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. (2022). ProQuest. [Link]

  • Palladium-Catalyzed Coupling Reactions of Bromothiophenes at the C−H Bond Adjacent to the Sulfur Atom with a New Activator System, AgNO3/KF. (2005). ACS Publications. [Link]

  • Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC. [Link]

  • Dimerization reactions with oxidized brominated thiophenes. (2023). RSC Publishing. [Link]

  • Selective C-arylation of 2,5-dibromo-3-hexylthiophene via Suzuki cross coupling reaction and their pharmacological aspects. (n.d.). Taylor & Francis Online. [Link]

  • The Stille Reaction. (n.d.). Chem 115 Myers. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Stille Coupling. (2023). Chemistry LibreTexts. [Link]

  • Development of New Benzo[b]Thiophene‐2‐Carboxamide Derivatives as Advanced Glycation End‐Products Receptor (RAGE) Antagonists. (2022). National Library of Medicine. [Link]

  • Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions. (2022). MDPI. [Link]

  • Synthesis of 2‐bromo‐3‐arylthiophenes in one pot. Conditions: 1.... (2019). ResearchGate. [Link]

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (2023). National Library of Medicine. [Link]

  • 3-Bromothiophene. (n.d.). Wikipedia. [Link]

  • Stille Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Preparation of 2-bromothiophene. (n.d.). PrepChem.com. [Link]

  • New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. (1961). SciSpace. [Link]

  • Efficient Synthesis and Functionalization of 3-Bromo Naphtho[2,3b]thiophene. (2023). ChemRxiv. [Link]

  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. (2022). MDPI. [Link]

  • Study of mechanistic pathways in cross-linking reactions with palladium. (2023). Zenodo. [Link]

  • Integrated experimental and in silico studies on thiophene carboxamide derivatives: synthesis, characterization, and biological evaluation. (2023). ResearchGate. [Link]

Sources

Comparative Guide: Biological Activity of Thiophene Carboxamide Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thiophene carboxamides represent a privileged scaffold in medicinal chemistry due to their bioisosteric relationship with phenyl rings and their ability to engage in unique


-

stacking and hydrogen bonding interactions. This guide provides a technical comparison between thiophene-2-carboxamide and thiophene-3-carboxamide derivatives.

While both isomers exhibit potent biological activities, their structure-activity relationships (SAR) diverge significantly due to the electronic influence of the sulfur atom and the geometric orientation of the carboxamide group.

  • Thiophene-2-carboxamides are predominantly explored as tubulin polymerization inhibitors and VEGFR-2 kinase inhibitors (Anticancer).

  • Thiophene-3-carboxamides show distinct efficacy as JNK inhibitors and GABA

    
     modulators  (CNS/Signaling).
    

Structural & Electronic Analysis (SAR)

The primary differentiator between the two isomers is the proximity of the carboxamide carbonyl to the thiophene sulfur atom.

Electronic Distribution[1]
  • 2-Isomer: The C2 position is adjacent to the sulfur atom, which is electronegative but also has lone pairs. The

    
    -position (C2) is more electron-rich, allowing the carboxamide oxygen to participate in specific intramolecular H-bonding or metal chelation (e.g., in metalloenzyme active sites).
    
  • 3-Isomer: The C3 position is electronically distinct (

    
    -position). Derivatives here often require bulky substituents to lock conformation, making them excellent mimics for ATP-binding pockets in kinases where "shape complementarity" is more critical than electronic density alone.
    
Visualization: SAR Logic Flow

The following diagram illustrates how structural positioning dictates the biological target.

SAR_Logic Thiophene Thiophene Scaffold Pos2 2-Carboxamide (Alpha Position) Thiophene->Pos2 Substituent at C2 Pos3 3-Carboxamide (Beta Position) Thiophene->Pos3 Substituent at C3 Target2 Target: Tubulin / VEGFR-2 (Anticancer) Pos2->Target2 High Electron Density Target3 Target: JNK / GABA-B (CNS / Kinase) Pos3->Target3 Steric Fit Mech2 Mechanism: Biomimetic of Combretastatin A-4 Target2->Mech2 Mech3 Mechanism: ATP/JIP Mimicry Target3->Mech3

Figure 1: Decision tree illustrating how the positional isomerism of the carboxamide group shifts the primary biological target from structural proteins (Tubulin) to signaling kinases (JNK).

Biological Activity Comparison

Anticancer Activity (Focus: 2-Carboxamide)

Thiophene-2-carboxamides are frequently designed as bioisosteres of Combretastatin A-4 (CA-4) .[1]

  • Mechanism: They bind to the colchicine-binding site of tubulin, disrupting microtubule dynamics.

  • Key Data: In studies involving Hep3B (liver cancer) and MCF-7 (breast cancer) lines, 2-carboxamide derivatives demonstrated IC

    
     values in the low micromolar range (5.46 µM), comparable to standard chemotherapeutics like Doxorubicin.
    
  • Kinase Inhibition: Certain 2-isomers also inhibit VEGFR-2, preventing angiogenesis.

CNS & Kinase Activity (Focus: 3-Carboxamide)

Thiophene-3-carboxamides are less cytotoxic but more specific for signaling pathways.

  • JNK Inhibition: These derivatives act as dual inhibitors, mimicking both ATP and the JIP (JNK Interacting Protein) scaffold.[2] This dual action is rare and valuable for preventing neurodegeneration.

  • Antimicrobial: 4,5,6,7-tetrahydrobenzothiophene-3-carboxamides have shown efficacy against S. aureus by locking the molecular conformation via intramolecular H-bonds, facilitating entry into bacterial cell walls.

Comparative Data Summary
FeatureThiophene-2-CarboxamideThiophene-3-Carboxamide
Primary Target Tubulin, VEGFR-2, DNA GyraseJNK (c-Jun N-terminal kinase), GABA receptors
Therapeutic Area Oncology (Solid tumors), AntibacterialNeuroprotection, Anti-inflammatory
Binding Mode Electronic interaction (S-atom influence)Steric/Conformational fit (ATP mimicry)
IC

(Typical)
0.28 - 12.5 µM (Cancer lines)Nanomolar range (Kinase assays)
Solubility Moderate (often requires polar side chains)Lower (often requires lipophilic carriers)

Experimental Protocols

To validate these activities, the following protocols are recommended. These workflows ensure reproducibility and control for false positives (e.g., PAINS).

Synthesis: The Gewald Reaction (For 2-Amino-3-Carboxamides)

The Gewald reaction is the gold standard for generating substituted thiophenes, particularly those functionalized at the 3-position.

Protocol:

  • Reagents: Ketone/Aldehyde + Activated Nitrile (e.g., ethyl cyanoacetate) + Elemental Sulfur.

  • Catalyst: Morpholine or Diethylamine.

  • Conditions: Reflux in Ethanol for 3–8 hours.

  • Purification: Recrystallization from ethanol/DMF.

Biological Assay: MTT Cytotoxicity Screen

Used to quantify the antiproliferative potential of the 2-isomer variants.

  • Cell Seeding: Seed MCF-7 or HepG2 cells (5 × 10

    
     cells/well) in 96-well plates.
    
  • Treatment: Add test compounds (dissolved in DMSO, <0.1% final conc.) at serial dilutions (0.1 µM – 100 µM).

  • Incubation: Incubate for 48–72 hours at 37°C, 5% CO

    
    .
    
  • Development: Add MTT reagent (5 mg/mL). Incubate 4 hours.

  • Quantification: Dissolve formazan crystals in DMSO. Measure absorbance at 570 nm.

  • Control: Use Doxorubicin as positive control; DMSO only as negative.

Visualization: Experimental Workflow

Workflow Start Precursor Selection (Ketone + Cyanoacetate) Synth Gewald Cyclization (S8, Morpholine, EtOH) Start->Synth Purify Purification (Recrystallization/Column) Synth->Purify Screen In Vitro Screening Purify->Screen Branch1 MTT Assay (Cytotoxicity) Screen->Branch1 Branch2 Kinase Assay (JNK/VEGFR) Screen->Branch2 Result Lead Optimization Branch1->Result IC50 < 10µM Branch2->Result Ki < 50nM

Figure 2: Step-by-step workflow from chemical synthesis (Gewald reaction) to biological validation.

References

  • An-Najah Staff. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. An-Najah National University. Link

  • Vasu, K. A., et al. (2004).[3] Two Biologically Active thiophene-3-carboxamide Derivatives. Acta Crystallographica Section C. Link

  • MDPI. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules. Link

  • ResearchGate. (2023). Versatile thiophene 2-carboxamide derivatives: Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study. Link

  • NIH. (2011). Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. Bioorganic & Medicinal Chemistry Letters. Link

Sources

A Senior Application Scientist's Guide to Palladium Catalysts for Cross-Coupling with 2-Bromothiophenes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Thiophene Scaffolds

Thiophene and its derivatives are privileged heterocyclic scaffolds, forming the core of numerous pharmaceuticals, agrochemicals, and organic electronic materials. Their unique electronic properties and ability to engage in various biological interactions make them highly sought-after building blocks. Palladium-catalyzed cross-coupling reactions represent the most powerful and versatile strategy for the functionalization of thiophene rings, enabling the precise formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds.[1][2]

However, 2-bromothiophene, a common and accessible starting material, presents unique challenges. The sulfur atom can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation. Furthermore, the electron-rich nature of the thiophene ring can influence the rates of key steps in the catalytic cycle, such as oxidative addition.[3] Consequently, the choice of the palladium catalyst—defined by both the palladium precursor and, more critically, the ancillary ligand—is paramount to achieving high yields, selectivity, and broad substrate scope.

This guide provides an in-depth comparison of various palladium catalyst systems for the most common cross-coupling reactions involving 2-bromothiophenes. We will move beyond simple protocols to explore the causality behind catalyst selection, offering field-proven insights to guide your experimental design.

The Catalytic Heart: Understanding Palladium Precatalysts and Ligands

A palladium-catalyzed cross-coupling reaction is driven by a catalytic cycle that typically involves a Pd(0)/Pd(II) redox couple.[4][5] The active catalyst is a low-coordinate Pd(0) species, which is often generated in situ from a more stable Pd(II) or Pd(0) precatalyst.

Common Palladium Precatalysts:

  • Pd(OAc)₂ (Palladium(II) Acetate): A common, air-stable Pd(II) source that requires in situ reduction to Pd(0), often by a phosphine ligand or an amine base.[6][7]

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): An air-stable Pd(0) source, widely used but can be sensitive to ligand choice.

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A versatile, pre-formed Pd(0) catalyst. While convenient, its performance can be suboptimal for challenging substrates compared to modern systems.[8][9]

  • PdCl₂(ligand)₂ (e.g., PdCl₂(dppf)): Air-stable Pd(II) complexes that are readily reduced to the active Pd(0) catalyst.[10][11]

The true modulator of reactivity is the ligand . Ligands stabilize the palladium center, influence its electronic properties, and control steric access to the metal. For heteroaryl substrates like 2-bromothiophene, bulky, electron-rich phosphine ligands are often superior.[3][12] This is because they promote the formation of highly reactive, monoligated L₁Pd(0) species, which undergo oxidative addition—often the rate-limiting step—more rapidly than their multi-ligated counterparts.[12][13]

Catalytic_Cycle cluster_cycle General Pd(0)/Pd(II) Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) OxiAdd L-Pd(II)(Ar)(X) Pd0->OxiAdd Oxidative Addition (Ar-X) Trans L-Pd(II)(Ar)(R') OxiAdd->Trans Transmetalation (R'-M) RedEl L-Pd(0) Trans->RedEl Reductive Elimination Product_out Ar-R' Trans->Product_out RedEl->Pd0 Regeneration ArX 2-Bromothiophene (Ar-X) ArX->OxiAdd RM Coupling Partner (R'-M) RM->Trans Experimental_Workflow General Experimental Workflow Start Charge Reaction Vessel Inert Establish Inert Atmosphere (N₂ or Ar Purge) Start->Inert AddSolids Add Pd Catalyst, Ligand, Base, and Boronic Acid Inert->AddSolids AddLiquids Add Solvent and 2-Bromothiophene AddSolids->AddLiquids Heat Heat to Reaction Temperature with Stirring AddLiquids->Heat Monitor Monitor Reaction Progress (TLC, GC-MS, LC-MS) Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Upon Completion Purify Purification (Column Chromatography) Workup->Purify End Characterization Purify->End

Caption: A typical workflow for a palladium-catalyzed cross-coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling using PdCl₂(dppf)

This protocol describes the coupling of 2-bromothiophene with phenylboronic acid.

Materials:

  • 2-Bromothiophene (1.0 mmol, 163 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • PdCl₂(dppf)·CH₂Cl₂ (0.03 mmol, 24.5 mg)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

  • Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To the reaction vessel, add PdCl₂(dppf)·CH₂Cl₂, phenylboronic acid, and potassium carbonate.

  • Seal the vessel with a septum and purge with inert gas for 10-15 minutes.

  • Via syringe, add the 1,4-dioxane and water.

  • Stir the mixture for 5 minutes at room temperature to ensure dissolution and catalyst activation.

  • Add the 2-bromothiophene via syringe.

  • Place the sealed reaction vessel in a preheated oil bath at 90 °C.

  • Stir the reaction for 6 hours, monitoring its progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield 2-phenylthiophene.

Protocol 2: Buchwald-Hartwig Amination using Pd(OAc)₂/Xantphos

This protocol describes the coupling of 2-bromothiophene with morpholine.

Materials:

  • 2-Bromothiophene (1.0 mmol, 163 mg)

  • Morpholine (1.2 mmol, 105 µL)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)

  • Xantphos (0.04 mmol, 23.1 mg)

  • Cesium Carbonate (Cs₂CO₃) (1.4 mmol, 456 mg)

  • Anhydrous Toluene (5 mL)

  • Reaction vessel with a magnetic stir bar and reflux condenser

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To the reaction vessel, add Pd(OAc)₂, Xantphos, and cesium carbonate.

  • Fit the vessel with the reflux condenser, and purge the entire system with inert gas for 15 minutes.

  • Via syringe, add the anhydrous toluene, followed by morpholine and then 2-bromothiophene.

  • Heat the mixture to 110 °C under a positive pressure of inert gas.

  • Stir the reaction for 8 hours, monitoring its progress by TLC or GC-MS.

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate in vacuo.

  • Purify the residue by column chromatography on silica gel to afford 4-(thiophen-2-yl)morpholine.

Conclusion

The successful cross-coupling of 2-bromothiophene is a highly achievable goal that hinges on the rational selection of the palladium catalyst system. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern systems utilizing ligands such as dppf , Xantphos , and particularly the Buchwald biaryl phosphines (e.g., SPhos) offer significant advantages in terms of reaction speed, temperature, and overall efficiency. [3]For researchers in drug development and materials science, mastering the application of these advanced catalytic systems is key to unlocking the full synthetic potential of the versatile thiophene scaffold.

References

  • Li, J. H., et al. (2005). Efficient Stille cross-coupling reaction catalyzed by the Pd(OAc)2/Dabco catalytic system. The Journal of Organic Chemistry, 70(13), 5333-5336.
  • Royal Society of Chemistry. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Chemical Society Reviews, 49(15), 5359-5387.

Sources

Technical Comparison Guide: Spectroscopic Profiling & Synthesis of Thiophene Weinreb Amides

Author: BenchChem Technical Support Team. Date: February 2026

Subject: 2-bromo-N-methoxy-N-methylthiophene-3-carboxamide Precursor: 2-bromothiophene-3-carboxylic acid Application: Pharmaceutical Intermediate / Kinase Inhibitor Scaffold[1][2]

Executive Summary

This guide provides a technical analysis of 2-bromo-N-methoxy-N-methylthiophene-3-carboxamide , a critical Weinreb amide intermediate used in the synthesis of functionalized thiophene ketones.[1][2] Unlike standard amides, this species prevents over-addition of nucleophiles (e.g., Grignard or organolithium reagents) through the formation of a stable five-membered chelated intermediate.[1]

This document objectively compares the spectroscopic signatures of the product against its carboxylic acid precursor to establish reliable quality control (QC) parameters. It also evaluates two primary synthetic routes—Acid Chloride Activation vs. CDI Coupling —recommending the latter for superior purity profiles in drug development workflows.[1]

Part 1: Structural Context & Synthetic Pathways

The transformation from 2-bromothiophene-3-carboxylic acid to its Weinreb amide derivative alters the electrophilicity of the carbonyl center.[1][2] Selecting the correct synthetic pathway is crucial to avoid debromination or racemization (if chiral centers were present, though this substrate is achiral).

Comparative Workflow: Activation Strategies

The following diagram illustrates the logical flow between the two primary synthesis methods and their downstream utility.

SynthesisPathways cluster_MethodA Method A: Acid Chloride (Traditional) cluster_MethodB Method B: Coupling Agent (Recommended) Acid Precursor: 2-bromothiophene- 3-carboxylic acid SOCl2 Reagent: SOCl2 / (COCl)2 Acid->SOCl2 CDI Reagent: CDI (1,1'-Carbonyldiimidazole) Acid->CDI Int_Cl Intermediate: Acid Chloride SOCl2->Int_Cl Product Product: 2-bromo-N-methoxy- N-methylthiophene- 3-carboxamide Int_Cl->Product + HN(OMe)Me·HCl Int_Im Intermediate: Acyl Imidazole CDI->Int_Im Int_Im->Product + HN(OMe)Me·HCl Ketone Target: Thiophene Ketone Product->Ketone + R-MgBr (Nucleophilic Attack)

Figure 1: Comparison of synthetic routes. Method B (Green) is preferred for avoiding corrosive byproducts and handling issues associated with acid chlorides.[1]

Method Comparison Table
FeatureMethod A: Acid ChlorideMethod B: CDI / Coupling Agents
Reagents Thionyl Chloride (

) or Oxalyl Chloride
1,1'-Carbonyldiimidazole (CDI)
Reaction Conditions Harsh, requires reflux or catalytic DMFMild, Room Temperature
Byproducts

,

(Corrosive gas evolution)
Imidazole,

(Easily removed)
Purification Distillation often required for intermediateAqueous workup usually sufficient
Suitability Scalable but requires scrubbersIdeal for lab-scale & sensitive substrates

Part 2: Spectroscopic Analysis (The Core)

Accurate identification relies on distinguishing the Weinreb amide functionality from the carboxylic acid precursor.[1][2] The disappearance of the acidic proton and the appearance of the N-methoxy/N-methyl signals are the primary diagnostic indicators.

NMR Spectroscopy Comparison ( & )

The following data compares the precursor 2-bromothiophene-3-carboxylic acid with the Weinreb amide product .


NMR Diagnostic Signals (400 MHz, DMSO-

/

)
MoietyPrecursor Shift (

ppm)
Product Shift (

ppm)
MultiplicityDiagnostic Note
-COOH 13.02 Absent Broad SingletDisappearance confirms reaction completion.[1][2]
Thiophene H-4 7.36~7.25 - 7.30Doublet (

Hz)
Slight upfield shift due to amide shielding.[1][2]
Thiophene H-5 7.67~7.60 - 7.65Doublet (

Hz)
Characteristic thiophene coupling retained.[1][2]
N-O-CH

Absent3.60 - 3.75 SingletKey Weinreb identifier (integration 3H).[1][2]
N-CH

Absent3.20 - 3.35 SingletKey Weinreb identifier (integration 3H).[1][2]

Note: Precursor data sourced from validated spectral databases [1, 2].[1][2] Product shifts are predicted based on standard Weinreb amide electronic effects on the thiophene core.[1]


NMR Key Shifts
  • Carbonyl (C=O): The acid carbonyl typically resonates at 163.2 ppm .[1][2] Upon conversion to the amide, this signal shifts slightly upfield to the 160–165 ppm range but remains distinct.

  • N-methoxy carbon: Distinctive signal at ~61 ppm .[1]

  • N-methyl carbon: Distinctive signal at ~32 ppm .[1][2]

Infrared (IR) Spectroscopy[3][4][5][6]
Functional GroupPrecursor (Acid)

(

)
Product (Amide)

(

)
Interpretation
O-H Stretch 2500–3300 (Broad) Absent The broad "acid beard" disappears in the product.[1]
C=O Stretch 1680–17001650–1665 Amide I band is typically lower frequency than the acid.[1][2]
C-O / N-O 1200–1300 (C-O)~1000 (N-O)Appearance of N-O stretch confirms Weinreb moiety.[1][2]

Part 3: Experimental Protocols

Recommended Protocol: CDI-Mediated Synthesis

Rationale: This method avoids the generation of HCl gas and allows for a "one-pot" procedure that is generally cleaner for thiophene derivatives.[1][2]

Materials:

  • 2-bromothiophene-3-carboxylic acid (1.0 equiv)[1]

  • 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)[1]

  • N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv)[1]

  • Dichloromethane (DCM) or THF (anhydrous)

  • Triethylamine (optional, if neutralizing HCl salt separately)[1]

Step-by-Step Workflow:

  • Activation:

    • Charge a flame-dried flask with 2-bromothiophene-3-carboxylic acid and anhydrous DCM (0.2 M concentration).

    • Add CDI portion-wise at

      
       (gas evolution of 
      
      
      
      will occur).[1][2]
    • Warm to room temperature and stir for 45–60 minutes. Checkpoint: Solution should become clear/yellowish.

  • Coupling:

    • Add N,O-Dimethylhydroxylamine hydrochloride in one portion.

    • Stir at room temperature for 3–6 hours. Monitor by TLC (System: 30% EtOAc/Hexanes).

  • Workup:

    • Quench with 1M HCl (to remove unreacted imidazole and amine).[1]

    • Extract with DCM (

      
      ).[1][2]
      
    • Wash organic layer with saturated

      
       (removes unreacted acid) and Brine.[1][2]
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Typically yields a viscous oil or low-melting solid.[1][2] If necessary, purify via silica gel chromatography (Gradient: 10%

      
       40% EtOAc in Hexanes).
      
Quality Control Check
  • Appearance: Colorless to pale yellow oil/solid.[1][2]

  • Mass Spectrometry (ESI+): Look for

    
     peak.[1][2]
    
    • Isotope Pattern: A characteristic 1:1 doublet (separation of 2 amu) should be visible due to

      
       and 
      
      
      
      isotopes.[1]

Part 4: Performance & Stability

Why use the Weinreb Amide?

The 2-bromo-N-methoxy-N-methylthiophene-3-carboxamide is superior to the acid chloride or ester for ketone synthesis because of the Chelation Model .[1][2]

  • Mechanism: When a nucleophile (R-M, e.g., Grignard) attacks the carbonyl, the metal coordinates with both the carbonyl oxygen and the methoxy oxygen.[1][2]

  • Result: This forms a stable tetrahedral intermediate that does not collapse until acidic workup.[1][2]

  • Benefit: Prevents the "double addition" that leads to tertiary alcohols, ensuring high yields of the desired ketone.[1][2]

Chelation Amide Weinreb Amide Intermediate Stable Tetrahedral Intermediate (Metal Chelated) Amide->Intermediate + R-MgBr Ketone Thiophene Ketone Intermediate->Ketone + H3O+ (Hydrolysis)

Figure 2: The stability of the intermediate is the defining performance feature of this molecule.

References

  • Royal Society of Chemistry. Synthesis and NMR data of thiophene carboxylic acid derivatives. (Accessed 2024).[1]

  • ChemicalBook. 2-Bromothiophene-3-carboxylic acid NMR Spectrum.

  • National Institutes of Health (PubChem). 2-Bromothiophene-3-carboxylic acid Compound Summary.[1][2]

  • Organic Chemistry Portal. Synthesis of Weinreb Amides.

  • Sigma-Aldrich. Product Specification: 2-Bromo-N-methoxy-N-methylacetamide (Analog Reference).[1][2]

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A Comparative Guide to Weinreb Amide Synthesis: POCl₃ vs. PPh₃/I₂

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Weinreb amide (N-methoxy-N-methylamide) is a cornerstone of modern organic synthesis.[1][2] Its remarkable stability and predictable reactivity have established it as a superior acylating agent for the controlled synthesis of ketones and aldehydes from highly reactive organometallic reagents.[3][4][5] Unlike more reactive carboxylic acid derivatives, the tetrahedral intermediate formed upon nucleophilic attack on a Weinreb amide is stabilized by chelation, preventing the common problem of over-addition that plagues reactions with acid chlorides or esters.[3][4]

Numerous methods exist for the preparation of Weinreb amides, often involving the activation of a parent carboxylic acid.[6][7] This guide provides an in-depth, objective comparison of two prevalent and efficient one-pot methods that proceed directly from carboxylic acids: activation with phosphorus oxychloride (POCl₃) versus the combination of triphenylphosphine and iodine (PPh₃/I₂). We will delve into the mechanistic underpinnings, practical execution, and relative performance of each protocol to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.

Method 1: The Phosphorus Oxychloride (POCl₃) Approach

The use of phosphorus oxychloride (POCl₃) represents a highly efficient, cost-effective, and scalable method for activating carboxylic acids toward amidation.[8] It is a powerful dehydrating agent that readily converts the carboxylic acid into a highly reactive intermediate poised for nucleophilic attack.[9][10]

Mechanistic Rationale

The reaction proceeds via the activation of the carboxylic acid's carbonyl oxygen. The oxygen atom acts as a nucleophile, attacking the electrophilic phosphorus center of POCl₃. This is followed by elimination and subsequent steps that generate a highly reactive acyloxyphosphonium-type species. This intermediate is readily attacked by the nitrogen of N,O-dimethylhydroxylamine. A non-nucleophilic base, typically Hünig's base (N,N-diisopropylethylamine, DIPEA), is crucial for neutralizing the HCl generated during the reaction, preventing the protonation of the amine and driving the reaction to completion.[8]

POCl3_Mechanism cluster_activation Activation cluster_coupling Coupling RCOOH Carboxylic Acid (R-COOH) Activated Activated Acyl Intermediate RCOOH->Activated 1. POCl₃ POCl3 POCl₃ Base Base (e.g., DIPEA) Amine Me(MeO)NH•HCl Weinreb Weinreb Amide Activated->Weinreb 2. Me(MeO)NH 3. Base Byproducts Byproducts (e.g., H₃PO₄, Base•HCl)

Caption: Proposed mechanism for POCl₃-mediated Weinreb amide synthesis.

Performance and Application Scope

This method is lauded for its high efficiency and broad applicability.[11]

  • Yields: The protocol consistently delivers excellent yields, often exceeding 85-90%.[8]

  • Reaction Speed: Reactions are typically complete within 2-3 hours at room temperature.[8]

  • Substrate Scope: The method demonstrates remarkable tolerance for a wide variety of functional groups and steric demands. It is effective for:

    • Aromatic carboxylic acids bearing both electron-donating and electron-withdrawing substituents.

    • Sterically hindered carboxylic acids.

    • Aliphatic, benzyl, and heteroaromatic carboxylic acids.[8]

    • Sensitive substrates such as N-protected amino acids.[8]

Experimental Protocol: Synthesis of N-methoxy-N-methylbenzamide
  • To a stirred solution of benzoic acid (1.0 g, 8.2 mmol) and N,O-dimethylhydroxylamine hydrochloride (0.96 g, 9.8 mmol) in dichloromethane (15 mL) at 0 °C, add DIPEA (3.18 g, 24.6 mmol) dropwise.[8]

  • After 5 minutes, add POCl₃ (1.38 g, 9.01 mmol) dropwise to the mixture at 0 °C.[8]

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours, monitoring by TLC until the starting acid is consumed.[8]

  • Upon completion, quench the reaction with water and extract the product with dichloromethane.

  • Wash the organic layer sequentially with 10% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, concentrate under vacuum, and purify the crude product by silica gel column chromatography to afford the pure Weinreb amide.[12]

Method 2: The Triphenylphosphine/Iodine (PPh₃/I₂) Approach

The combination of triphenylphosphine (PPh₃) and iodine (I₂) provides a mild and versatile alternative for Weinreb amide synthesis.[13][14] This reagent system is inexpensive, the components are easy to handle, and the reaction proceeds under neutral to basic conditions.[15]

Mechanistic Rationale

The reaction is initiated by the formation of an active phosphonium species from the 1:1 mixture of PPh₃ and I₂, presumed to be (Ph₃P⁺–I)I⁻.[15][16] The carboxylic acid, deprotonated by a base like DIPEA, reacts with this species. The exact nature of the activated intermediate is debated but is likely an acyl phosphonium species or an acyl iodide.[15][16] Either intermediate is a potent acylating agent that readily reacts with N,O-dimethylhydroxylamine to furnish the desired amide. A significant byproduct of this reaction is triphenylphosphine oxide (Ph₃PO).

PPh3I2_Mechanism cluster_activation Activation cluster_coupling Coupling RCOOH Carboxylic Acid (R-COOH) AcylIntermediate Acyl Phosphonium or Acyl Iodide PPh3I2 PPh₃ + I₂ ActiveSpecies (Ph₃P⁺–I)I⁻ PPh3I2->ActiveSpecies Base Base (e.g., iPr₂NEt) Amine Me(MeO)NH•HCl Weinreb Weinreb Amide Amine->Weinreb 3. Me(MeO)NH ActiveSpecies->AcylIntermediate 1. R-COOH 2. Base AcylIntermediate->Weinreb 3. Me(MeO)NH Ph3PO Byproduct (Ph₃PO)

Caption: Plausible mechanism for PPh₃/I₂-mediated Weinreb amide synthesis.[15]

Performance and Application Scope

This method is effective for a wide range of substrates and offers operational simplicity, especially when modified.

  • Yields: Good to excellent yields are typically achieved for various carboxylic acids and amines.[15]

  • Substrate Scope: The PPh₃/I₂ combination is effective for converting a range of carboxylic acids to Weinreb amides.[13] It tolerates substitution on the amine component and works well with hindered amines.[15]

  • Key Advantage - Polymer Support: A significant advantage is the ability to use polymer-supported triphenylphosphine (Pol-PPh₃). This simplifies purification immensely; the polymer-bound triphenylphosphine oxide byproduct can be removed by simple filtration, making the process amenable to high-throughput and diversity-oriented synthesis.[13][14][15]

Experimental Protocol: Synthesis using PPh₃/I₂
  • To a stirring solution of I₂ (1.0 mmol) in dry CH₂Cl₂ (4 mL) at 0 °C under a nitrogen atmosphere, add PPh₃ (1.0 mmol).[15]

  • Stir the mixture for 5 minutes at 0 °C.

  • Add the carboxylic acid (1.0 mmol), followed by the dropwise addition of DIPEA (1.5 mmol) and N,O-dimethylhydroxylamine hydrochloride (1.0 mmol).[15]

  • Allow the reaction mixture to slowly warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.

  • Upon completion, dilute the reaction mixture with water and extract with CH₂Cl₂.

  • Wash the combined organic layers, dry over anhydrous Na₂SO₄, concentrate, and purify by silica gel chromatography to remove the Ph₃PO byproduct and isolate the product.

Comparative Analysis

FeaturePOCl₃ MethodPPh₃/I₂ Method
Reagent Cost & Handling POCl₃ is inexpensive but corrosive and moisture-sensitive, requiring careful handling.PPh₃ and I₂ are inexpensive, stable, and easy to handle solids.[15]
Reaction Conditions Typically 0 °C to room temperature for 2-3 hours.[8]0 °C to room temperature; reaction times can vary depending on the substrate.[15]
Typical Yields Excellent, often >85%.[8]Good to excellent, generally 65-95%.[15]
Substrate Scope Very broad; effective for sterically hindered and electronically diverse acids.[8]Broad; effective for a range of acids and amines.[13][15]
Key Byproducts Phosphorus-based inorganic salts and base hydrochloride, generally removed by aqueous workup.Triphenylphosphine oxide (Ph₃PO), which can complicate chromatographic purification.
Purification Generally straightforward via standard aqueous workup and chromatography.Can be challenging due to Ph₃PO, but is greatly simplified by using polymer-supported PPh₃.[13][15]
Key Advantages High yields, scalability, low reagent cost, straightforward workup.[8]Mild conditions, easy-to-handle reagents, amenability to polymer-supported synthesis for easy purification.[15]
Key Disadvantages Use of a corrosive reagent; generation of acidic byproduct (HCl).Formation of Ph₃PO complicates purification with standard PPh₃. The order of addition can be critical.[17]

Experimental Workflow Comparison

Workflow_Comparison cluster_POCl3 POCl₃ Method cluster_PPh3I2 PPh₃/I₂ Method P_Start Mix Acid, Amine•HCl, DIPEA in CH₂Cl₂ at 0 °C P_Add Add POCl₃ dropwise P_Start->P_Add P_React Warm to RT, stir 2h P_Add->P_React P_Workup Aqueous Workup (H₂O, HCl, NaHCO₃) P_React->P_Workup P_Purify Column Chromatography P_Workup->P_Purify P_Product Pure Weinreb Amide P_Purify->P_Product T_Start Mix PPh₃ + I₂ in CH₂Cl₂ at 0 °C T_Add Add Acid, DIPEA, and Amine•HCl T_Start->T_Add T_React Warm to RT, stir T_Add->T_React T_Workup Aqueous Workup T_React->T_Workup T_Purify Column Chromatography (remove Ph₃PO) T_Workup->T_Purify T_Product Pure Weinreb Amide T_Purify->T_Product

Caption: Comparative experimental workflows for the two synthesis methods.

Conclusion and Recommendations

Both the POCl₃ and PPh₃/I₂ methods are powerful and reliable for the one-pot synthesis of Weinreb amides from carboxylic acids. The choice between them depends on the specific requirements of the synthesis.

  • Choose the POCl₃ method for:

    • Large-scale syntheses where cost is a primary concern.

    • Substrates that are robust to the reaction conditions.

    • When a rapid, high-yielding protocol with a straightforward aqueous workup is desired.

  • Choose the PPh₃/I₂ method for:

    • Syntheses requiring particularly mild conditions.

    • Projects where the removal of Ph₃PO can be streamlined, especially by using polymer-supported PPh₃ , which makes this method highly attractive for library synthesis and rapid analogue production.

    • When avoiding corrosive reagents like POCl₃ is a priority.

By understanding the distinct advantages and operational nuances of each protocol, researchers can strategically select the optimal method to efficiently access the versatile Weinreb amide intermediate for their synthetic campaigns.

References

  • Kumar, A., Akula, H. K., & Lakshman, M. K. (2010). Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine. European Journal of Organic Chemistry, 2010(14), 2731–2740. [Link]

  • Kumar, A., Akula, H. K., & Lakshman, M. K. (2010). Simple Synthesis of Amides and Weinreb Amides via Use of PPh 3 or Polymer-Supported PPh 3 and Iodine. PubMed. [Link]

  • Lakkakula, R., Roy, A., & Narender, M. (2019). A FACILE ONE-POT SYNTHESIS OF WEINREB AMIDES FROM CARBOXYLIC ACIDS WITH POCL3. Semantic Scholar. [Link]

  • Wikipedia. (n.d.). Weinreb ketone synthesis. In Wikipedia. Retrieved from [Link]

  • Lakshman, M. K., et al. (2010). Simple Synthesis of Amides and Weinreb Amides Using PPh3 or Polymer-Supported PPh3 and Iodine. ResearchGate. [Link]

  • Narender, M., et al. (2019). A FACILE ONE-POT SYNTHESIS OF WEINREB AMIDES FROM CARBOXYLIC ACIDS WITH POCL3. World Journal of Pharmaceutical Research, 8(4), 823-830. [Link]

  • Karadeolian, A., et al. (2020). A Photochemical Protocol for the Synthesis of Weinreb and Morpholine Amides from Carboxylic Acids. ResearchGate. [Link]

  • Veerababurao, D., et al. (2019). One-pot synthesis of Weinreb amides employing 3,3-dichloro-1,2-diphenylcyclopropene (CPI-Cl) as a chlorinating agent. Taylor & Francis Online, 51(5), 578-587. [Link]

  • Niu, T., et al. (2014). One-Pot Transition-Metal-Free Synthesis of Weinreb Amides Directly from Carboxylic Acids. Synthesis, 46(03), 320-330. [Link]

  • Organic Syntheses. (n.d.). Notes. Organic Syntheses Procedure. [Link]

  • Chemistry Steps. (n.d.). Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5. Chemistry Steps. [Link]

  • Qiu, H., et al. (2023). Substrate scope Conditions: a1 (1 mmol), POCl3 (5 mmol), THF (1 mL),... ResearchGate. [Link]

  • ResearchGate. (n.d.). Substrate scope for amide synthesis. Reaction conditions: 1 (0.5 mmol),... ResearchGate. [Link]

  • Nahm, S., & Weinreb, S. M. (1981). N-METHOXY-N-METHYLAMIDES AS EFFECTIVE ACYLATING AGENTS. Tetrahedron Letters, 22(39), 3815-3818. [Link]

  • Golisade, A., et al. (2012). Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. RSC Publishing. [Link]

  • Valge, A., & Sweeney, J. B. (2019). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Molecules, 24(5), 830. [Link]

  • YouTube. (2022, August 16). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. YouTube. [Link]

  • ResearchGate. (n.d.). A Convenient One-Pot Method for the Synthesis of N-Methoxy-N-methyl Amides from Carboxylic Acids. ResearchGate. [Link]

  • Sibi, M. P. (n.d.). CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. ElectronicsAndBooks. [Link]

  • Veerababurao, D., et al. (2019). One-pot synthesis of Weinreb amides employing 3,3-dichloro-1,2-diphenylcyclopropene (CPI-Cl) as a chlorinating agent. Taylor & Francis Online. [Link]

  • Valge, A., & Sweeney, J. B. (2019). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. National Center for Biotechnology Information. [Link]

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  • Royal Society of Chemistry. (n.d.). Phosphorus Oxychloride as an Efficient Coupling Reagent for the Synthesis of Ester, Amide and Peptide under Mild. The Royal Society of Chemistry. [Link]

  • El-Faham, A., et al. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). ResearchGate. [Link]

  • Royal Society of Chemistry. (n.d.). Phosphorus oxychloride as an efficient coupling reagent for the synthesis of esters , amides and peptides under mild conditions. RSC Publishing. [Link]

  • Organic Chemistry. (n.d.). Amide to Nitrile - Common Conditions. Organic Chemistry. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-bromo-N-methoxy-N-methylthiophene-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe and compliant disposal of 2-bromo-N-methoxy-N-methylthiophene-3-carboxamide. As a specialized laboratory chemical, its handling and disposal demand a thorough understanding of its potential hazards and the governing regulatory frameworks. This guide is designed for researchers, scientists, and drug development professionals, offering a deep dive into the causality behind each procedural step to ensure the highest standards of laboratory safety and environmental stewardship.

Core Principle: Hazard-Based Waste Management

Inferred Hazard Profile

The hazard profile below is synthesized from SDS documentation for structurally analogous compounds, including various brominated thiophenes and related amides. This data-driven approach allows for a conservative and safety-first classification.

Hazard ClassInferred Risk for 2-bromo-N-methoxy-N-methylthiophene-3-carboxamideRationale and Supporting Evidence
Acute Toxicity (Oral) Category 4: Harmful if swallowed. Based on data for 2-Bromo-3-methylthiophene and Thiophene-2-carboxaldehyde, which are classified as harmful if swallowed.[3][4]
Skin Irritation Category 2: Causes skin irritation. Thiophene derivatives and other brominated aromatic compounds frequently exhibit skin irritant properties.[3][5][6]
Eye Irritation Category 1 or 2A: Causes serious eye damage or irritation. 2-Bromo-3-methylthiophene is known to cause serious eye damage.[4] This is a common hazard for many reactive organic intermediates.
Respiratory Irritation May cause respiratory irritation. Inhalation of vapors or dust from similar chemicals can lead to irritation of the respiratory tract.[3][5]
Aquatic Toxicity Harmful to aquatic life with long-lasting effects. Brominated organic compounds can be persistent in the environment and exhibit toxicity to aquatic organisms.[7][8][9]

Given this profile, 2-bromo-N-methoxy-N-methylthiophene-3-carboxamide must be managed as hazardous waste . Under no circumstances should it be disposed of down the drain or in regular trash.[1]

Regulatory Imperatives: Compliance with EPA and OSHA

The disposal of laboratory chemical waste is rigorously regulated to protect both human health and the environment. In the United States, two primary federal agencies set the standards:

  • Environmental Protection Agency (EPA): The EPA's RCRA gives the agency the authority to control hazardous waste from "cradle-to-grave."[2][10] This includes generation, transportation, treatment, storage, and disposal. Laboratories are considered hazardous waste generators and must comply with specific requirements for labeling, storage, and disposal.[1][11]

  • Occupational Safety and Health Administration (OSHA): OSHA mandates workplace safety standards, including the Hazard Communication Standard (29 CFR 1910.1200) and "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450).[10][12][13] These require employers to inform and train employees about chemical hazards and to have emergency plans in place.[14]

Your institution's Environmental Health and Safety (EHS) office is the ultimate authority on interpreting and implementing these regulations and should always be consulted for specific guidance.

Step-by-Step Disposal Protocol: From Benchtop to Final Disposition

The following protocol outlines a self-validating system for the safe disposal of 2-bromo-N-methoxy-N-methylthiophene-3-carboxamide waste, including pure compound, contaminated materials (e.g., gloves, weighing paper), and reaction residues.

Phase 1: Waste Generation and Segregation

This phase occurs at the point of generation—the laboratory bench.

  • Step 1: Characterize the Waste: All waste streams containing the target compound must be identified. This includes unreacted material, solutions, and contaminated labware (pipette tips, silica gel, etc.).

  • Step 2: Segregate Halogenated Waste: This is the most critical step. Halogenated organic waste (containing bromine, chlorine, etc.) must be collected separately from non-halogenated organic waste. The reason for this is that the ultimate disposal method, typically high-temperature incineration, requires special scrubbers to neutralize the acidic gases (like hydrogen bromide) produced during combustion. Mixing waste streams complicates and increases the cost of disposal.[9]

  • Step 3: Avoid Incompatibles: Ensure that the waste container for this compound does not receive incompatible chemicals. Based on the reactivity of similar compounds, avoid mixing with strong oxidizing agents, strong reducing agents, strong acids, or strong bases to prevent dangerous reactions within the waste container.[7][15]

Phase 2: Accumulation and Storage in a Satellite Accumulation Area (SAA)

An SAA is a designated location at or near the point of waste generation where hazardous waste is collected before being moved to a central storage area.[2][11]

  • Step 1: Select a Proper Container: Use a container that is chemically compatible with the waste. A glass bottle with a screw cap is typically appropriate. The container must be in good condition, with no cracks or leaks.[1]

  • Step 2: Label the Container: The moment the first drop of waste enters the container, it must be labeled. The EPA requires the label to include the words "Hazardous Waste" and a clear identification of the contents.[2][11] List "2-bromo-N-methoxy-N-methylthiophene-3-carboxamide" and any solvents present. Also, indicate the relevant hazards using pictograms or text (e.g., "Irritant," "Harmful").[2]

  • Step 3: Keep the Container Closed: The waste container must be securely closed at all times, except when adding waste. This is an EPA requirement to prevent spills and the release of vapors.[10]

  • Step 4: Use Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[16][17]

Phase 3: Final Disposal Pathway
  • Step 1: Request Pickup: Once the waste container is full or is no longer being used, contact your institution's EHS department to arrange for a waste pickup. Do not move the waste to a central storage location yourself unless you are specifically trained and authorized to do so.[2]

  • Step 2: Professional Disposal: The EHS department will consolidate the waste and transfer it to a licensed professional waste disposal company.[9]

  • Step 3: Method of Destruction: The standard and environmentally preferred method for destroying halogenated organic compounds is high-temperature incineration in a specialized hazardous waste incinerator.[9][18] These facilities operate at temperatures high enough to destroy the molecule and are equipped with advanced scrubbing systems to handle the resulting acid gases.

The following diagram illustrates the complete disposal workflow.

DisposalWorkflow cluster_lab Laboratory Operations cluster_ehs EHS & Contractor Operations gen Step 1: Waste Generation (e.g., reaction residue, contaminated materials) seg Step 2: Segregation (Collect as Halogenated Organic Waste) gen->seg Characterize as hazardous collect Step 3: Accumulation in SAA - Labeled, closed container - Secondary containment seg->collect Isolate from incompatibles pickup Step 4: EHS Pickup Request collect->pickup Container is full or no longer needed transport Step 5: Transport to Licensed Disposal Facility pickup->transport Managed by EHS incinerate Step 6: High-Temperature Incineration with Scrubbing transport->incinerate Cradle-to-Grave Tracking (RCRA)

Caption: Disposal workflow for 2-bromo-N-methoxy-N-methylthiophene-3-carboxamide.

Emergency Procedures: Spill Management

All personnel handling this compound must be trained on emergency spill procedures.[12][14]

  • For a Small Spill (manageable by lab personnel):

    • Alert personnel in the immediate area.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels to absorb the neat compound.[19]

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Label the container as "Spill Debris" with the chemical name.

    • Decontaminate the area with soap and water.

  • For a Large Spill:

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS emergency number immediately.

    • Do not attempt to clean it up yourself.

By adhering to this comprehensive guide, researchers can ensure the disposal of 2-bromo-N-methoxy-N-methylthiophene-3-carboxamide is conducted safely, responsibly, and in full compliance with environmental regulations, thereby building a foundation of trust and scientific integrity in all laboratory operations.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.